5-Methoxynaphthalen-1-ol
Description
Properties
IUPAC Name |
5-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPYTDCBHITRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453781 | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-80-5 | |
| Record name | 5-Methoxy-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxynaphthalen-1-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Methoxynaphthalen-1-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its isomers and outlines a proposed synthesis protocol based on established chemical principles.
Core Chemical Properties and Structure
This compound is an organic compound featuring a naphthalene core substituted with a hydroxyl group at the C1 position and a methoxy group at the C5 position. Its chemical structure dictates its physicochemical properties, including its polarity, solubility, and reactivity.
Structure:
The structure of this compound is characterized by the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen in the methoxy group and the hydroxyl group). The aromatic naphthalene ring system contributes to its overall nonpolar character.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3588-80-5 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
Quantitative Physicochemical Data
| Property | This compound | 4-Methoxy-1-naphthol (Isomer for Comparison) |
| Physical State | Solid[1] | Solid[2] |
| Melting Point | Data not available | 124 - 126 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, acetone, and diethyl ether. | Soluble in water.[3] |
| H-Bond Acceptor Count | 2[1] | 2[2] |
| H-Bond Donor Count | 1[1] | 1[2] |
Proposed Synthesis Protocol: Williamson Ether Synthesis
A plausible and widely used method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This method can be adapted for the synthesis of this compound from 1,5-dihydroxynaphthalene. The following is a proposed experimental protocol.
Reaction Principle:
The synthesis involves the selective mono-methylation of 1,5-dihydroxynaphthalene. By using a stoichiometric amount of a methylating agent in the presence of a base, one of the hydroxyl groups is converted to a methoxy group.
Materials:
-
1,5-Dihydroxynaphthalene
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,5-dihydroxynaphthalene (1 equivalent) and a suitable anhydrous solvent such as acetone or DMF.
-
Deprotonation: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.
-
Methylation: Slowly add the methylating agent, either methyl iodide or dimethyl sulfate (1 equivalent), to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
Experimental and Analytical Workflows
The following diagrams illustrate the proposed synthesis workflow and a general workflow for the characterization of the synthesized this compound.
References
Technical Guide: Physicochemical Properties of 8-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxynaphthalen-1-ol is a substituted naphthalene derivative that is of growing interest within the scientific community.[1] As a polycyclic aromatic hydrocarbon, its core structure provides a versatile scaffold for chemical modifications.[1] This compound, characterized by a hydroxyl group at the C1 position and a methoxy group at the C8 position, is a key intermediate in organic synthesis and has also been identified as a bioactive natural product.[1] This guide provides core physicochemical data and outlines a standard experimental protocol for its characterization.
Physicochemical Data
The fundamental physicochemical properties of 8-Methoxynaphthalen-1-ol have been determined and are summarized below. This data is critical for its application in synthesis, analytical method development, and further research.
| Property | Value | Source |
| CAS Number | 3588-75-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3] |
| Molecular Weight | 174.20 g/mol | [1][3][4] |
| IUPAC Name | 8-methoxynaphthalen-1-ol | [1][3] |
| Synonyms | 8-Methoxy-1-naphthol | [2][4] |
Experimental Protocols
Protocol: Determination of Molecular Weight by Mass Spectrometry
This section details a generalized protocol for the verification of the molecular weight of 8-Methoxynaphthalen-1-ol using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Objective: To confirm the molecular mass of 8-Methoxynaphthalen-1-ol.
2. Materials:
-
8-Methoxynaphthalen-1-ol sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
-
Calibrant solution (e.g., sodium trifluoroacetate)
-
Mass spectrometer with ESI source
3. Sample Preparation:
-
Prepare a stock solution of 8-Methoxynaphthalen-1-ol at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a dilute sample of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. Instrument Setup & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution to ensure mass accuracy.
-
Set the ESI source to operate in either positive or negative ion mode. For a phenol-containing compound like 8-Methoxynaphthalen-1-ol, negative ion mode ([M-H]⁻) is often effective.
-
Set key parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature.
5. Data Acquisition:
-
Introduce the prepared sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring the expected mass of 174.20 is included.
6. Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. In positive mode, this would be the [M+H]⁺ ion (expected m/z ≈ 175.07). In negative mode, this would be the [M-H]⁻ ion (expected m/z ≈ 173.06).
-
Compare the observed m/z value with the theoretical value calculated from the molecular formula (C₁₁H₁₀O₂).
Visualizations
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 8-Methoxynaphthalen-1-ol.
References
Synthesis of 5-Methoxynaphthalen-1-ol from 1-Naphthol: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-methoxynaphthalen-1-ol from the readily available starting material, 1-naphthol. Due to the absence of a direct, single-step conversion method in established literature, this document outlines two plausible multi-step synthetic routes, leveraging well-understood named reactions and transformations in naphthalene chemistry. The primary proposed pathways proceed via either a nitration or a sulfonation intermediate.
This guide offers detailed experimental protocols for each conceptual step, derived from analogous transformations reported in the chemical literature. Quantitative data, where available for similar reactions, is presented in tabular format to facilitate comparison and experimental design. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide clear visual representations of the synthetic strategies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of substituted naphthalenes for applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted naphthalene derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmacologically active compounds. The strategic placement of the hydroxyl and methoxy functionalities on the naphthalene core makes it an attractive intermediate. This guide details the synthesis of this target molecule from 1-naphthol, a common and inexpensive starting material.
The synthesis is not a trivial single-step transformation. It requires a multi-step approach to achieve the desired regiochemistry. The primary challenge lies in the selective functionalization of the C5 position of the naphthalene ring system after the initial methylation of 1-naphthol. This guide proposes and details two primary synthetic strategies:
-
Route A: A four-step sequence involving methylation, nitration, reduction, and diazotization followed by hydrolysis.
-
Route B: A three-step sequence involving methylation, sulfonation, and subsequent alkali fusion.
Each step is discussed in detail, with generalized experimental protocols provided.
Proposed Synthetic Pathways
The overall transformation from 1-naphthol to this compound is conceptualized through the following reaction schemes.
Route A: The Nitration Pathway
This route introduces a nitro group at the C5 position, which is then converted to the target hydroxyl group.
Route B: The Sulfonation Pathway
This pathway utilizes a sulfonation reaction, followed by a high-temperature alkali fusion to introduce the hydroxyl group.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the proposed synthetic routes. These protocols are based on established chemical literature for analogous reactions.
Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene
The initial step in both proposed routes is the methylation of 1-naphthol. The Williamson ether synthesis is the most common and efficient method for this transformation.[1]
Reaction: 1-Naphthol → 1-Methoxynaphthalene
Methodology:
-
Dissolution: Dissolve 1-naphthol (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (or potassium hydroxide) (1.1 eq) in a round-bottom flask with stirring.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice bath.
-
Addition of Methylating Agent: Slowly add a methylating agent such as dimethyl sulfate (1.1 eq) or dimethyl carbonate (0.9 eq) dropwise to the cooled solution.[1][2] If using dimethyl carbonate, a phase-transfer catalyst like tetrabutylammonium bromide can be added.[2]
-
Reaction: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature (or up to 60-85°C for dimethyl carbonate) and stir for 3-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product may precipitate as a solid. Filter the solid and wash thoroughly with water. Alternatively, extract the mixture with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methoxynaphthalene can be further purified by recrystallization from dilute alcohol or by column chromatography.[3]
| Parameter | Dimethyl Sulfate | Dimethyl Carbonate | Reference |
| Base | NaOH or KOH | NaOH or KOH | [1][2] |
| Catalyst | None required | Tetrabutylammonium bromide | [2] |
| Temperature | 0 °C to room temp. | 60-85 °C | [1][2] |
| Typical Yield | >90% | ~96% | [2][3] |
Table 1: Comparison of Methylating Agents for 1-Naphthol.
Route A: Detailed Steps
The methoxy group in 1-methoxynaphthalene is an activating, ortho-, para-directing group.[4] Electrophilic attack is favored at the C2, C4, and C5 positions.[5] Achieving selectivity for the C5 position requires careful control of reaction conditions. Nitration of 1-substituted naphthalenes is known to produce mixtures of isomers, with nitration on the unsubstituted ring often occurring at the 5- and 8-positions.[6]
Reaction: 1-Methoxynaphthalene → 1-Methoxy-5-nitronaphthalene
Methodology:
-
Dissolution: Dissolve 1-methoxynaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or 1,2-dichloroethane.
-
Cooling: Cool the solution to a low temperature (e.g., -15 °C to 0 °C) in an appropriate cooling bath.[7]
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0-1.5 eq) to concentrated sulfuric acid while maintaining a low temperature.[4] Milder nitrating agents or the use of zeolite catalysts can also be employed to improve regioselectivity.[7]
-
Addition: Slowly add the nitrating mixture to the cooled solution of 1-methoxynaphthalene with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature profile.
-
Workup: Quench the reaction by pouring it over ice water. Extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent in vacuo. The isomeric products can be separated by column chromatography.
| Parameter | Value | Reference |
| Nitrating Agent | HNO₃/H₂SO₄ | [4] |
| Solvent | Acetic acid or Dichloromethane | [4][7] |
| Temperature | -15 °C to 0 °C | [7] |
| Selectivity | Mixture of isomers (2-, 4-, 5-, 8-nitro) | [4][6] |
Table 2: General Conditions for the Nitration of 1-Methoxynaphthalene.
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
Reaction: 1-Methoxy-5-nitronaphthalene → 5-Amino-1-methoxynaphthalene
Methodology:
-
Setup: In a round-bottom flask, dissolve 1-methoxy-5-nitronaphthalene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Reducing Agent: Add a reducing agent. Common choices include:
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup:
-
For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
-
For metal/acid reductions, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
-
Purification: Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.
| Reducing System | Solvent | General Conditions | Reference |
| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | [8] |
| Fe, Acetic Acid | Acetic Acid | Reflux | [8] |
| SnCl₂·2H₂O, HCl | Ethanol | Reflux | [9] |
Table 3: Common Reagents for the Reduction of Nitroarenes.
The conversion of the amino group to a hydroxyl group proceeds via a diazonium salt intermediate.
Reaction: 5-Amino-1-methoxynaphthalene → this compound
Methodology:
-
Diazotization:
-
Dissolve 5-amino-1-methoxynaphthalene (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.[9]
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Heat the solution containing the diazonium salt. Often, adding the diazonium salt solution to boiling dilute sulfuric acid is effective.
-
The diazonium salt decomposes, releasing nitrogen gas and forming the corresponding phenol.
-
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by column chromatography or recrystallization.
Route B: Detailed Steps
Sulfonation of naphthalenes is sensitive to temperature, which can influence the regiochemical outcome.
Reaction: 1-Methoxynaphthalene → 1-Methoxynaphthalene-5-sulfonic acid
Methodology:
-
Reaction Setup: In a reaction vessel, place 1-methoxynaphthalene (1.0 eq).
-
Sulfonating Agent: Slowly add a sulfonating agent such as concentrated sulfuric acid or chlorosulfonic acid, maintaining a controlled temperature.[10] The reaction with chlorosulfonic acid can be performed in a solvent like dichloromethane at 0 °C.[10]
-
Reaction: Stir the mixture. The temperature and reaction time will influence the isomeric distribution of the sulfonic acid products. Lower temperatures generally favor kinetic products, while higher temperatures can lead to thermodynamic products.
-
Workup: Quench the reaction by carefully pouring the mixture onto ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
-
Isolation: The sulfonic acid can be isolated as a salt (e.g., by adding NaCl to salt out the sodium sulfonate).
This high-temperature reaction replaces the sulfonic acid group with a hydroxyl group.
Reaction: 1-Methoxynaphthalene-5-sulfonic acid → this compound
Methodology:
-
Fusion: In a high-temperature-resistant vessel (e.g., a stainless steel or nickel crucible), melt sodium hydroxide (typically a large excess, e.g., 3-7 molar equivalents).[11]
-
Addition: Carefully add the 1-methoxynaphthalene-5-sulfonic acid (or its sodium salt) to the molten sodium hydroxide.
-
Reaction: Heat the mixture to a high temperature (e.g., 280-350 °C) and maintain it for 20-90 minutes.[11]
-
Workup: Cool the fusion mixture and dissolve it in water.
-
Acidification: Acidify the aqueous solution with a strong acid (e.g., H₂SO₄ or HCl) to a pH of around 4.[3] The product, this compound, should precipitate.
-
Purification: Filter the precipitated solid, wash it with water to remove inorganic salts, and dry it. Further purification can be achieved by recrystallization or distillation under reduced pressure.[3]
| Parameter | Value | Reference |
| Reagent | Molten Sodium Hydroxide | [3][11] |
| Temperature | 280-350 °C | [11] |
| Acidification | H₂SO₄ or HCl | [3] |
| Typical Yield | ~70-85% (for analogous reactions) | [3] |
Table 4: General Conditions for Alkali Fusion of Naphthalenesulfonic Acids.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Conclusion
The synthesis of this compound from 1-naphthol is a multi-step process that requires careful control of regioselectivity. This guide has outlined two viable synthetic strategies, one proceeding through a nitration-reduction-diazotization sequence and the other through a sulfonation-alkali fusion pathway. While both routes are chemically sound, the nitration pathway may present challenges in controlling the regioselectivity of the initial nitration step. The sulfonation route, while requiring harsh, high-temperature conditions for the alkali fusion, may offer a more direct conversion of the intermediate to the final product. The choice of synthetic route will depend on the specific capabilities of the laboratory, desired scale, and tolerance for isomeric impurities. The protocols and data presented herein provide a solid foundation for the experimental pursuit of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 10. Synthesis routes of 1-Methoxynaphthalene [benchchem.com]
- 11. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]
Unveiling 8-Methoxynaphthalen-1-ol: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for 8-methoxynaphthalen-1-ol, a bioactive polyketide with demonstrated antifungal and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.
Natural Sources of 8-Methoxynaphthalen-1-ol
8-Methoxynaphthalen-1-ol has been identified as a secondary metabolite produced by several species of endophytic fungi. These fungi live symbiotically within the tissues of plants, and are a rich source of novel, bioactive compounds. The primary documented fungal sources of 8-methoxynaphthalen-1-ol are:
-
Daldinia eschscholtzii : An endophytic fungus that has been isolated from various host plants, including the mangrove plant Ceriops tagal.
-
Diatrype palmicola : An endophytic fungus isolated from the medicinal plant Polyscias fruticosa.
-
Xylariaceous fungus PSU-A80 : A fungus from which 8-methoxynaphthalen-1-ol has also been isolated.
Quantitative Data on 8-Methoxynaphthalen-1-ol
The following table summarizes the quantitative data available regarding the isolation and bioactivity of 8-methoxynaphthalen-1-ol from its natural sources.
| Natural Source | Part of Organism Used | Extraction Solvent | Purification Method | Yield | Bioactivity Data | Reference |
| Daldinia eschscholtzii | Fungal culture on solid rice medium | Ethyl Acetate | Vacuum Liquid Chromatography, Sephadex LH-20 CC, Preparative TLC/ODS Column | 200 mg from 75 g crude extract | Radical Scavenging Activity (DPPH Assay): IC50 = 10.2 ± 5.8 µg/mL | [1] |
| Diatrype palmicola | Fungal Mycelia | Hexane | Sephadex Gel Filtration Chromatography | Not Reported | Antifungal Activity (MIC against Athelia rolfsii): 250 µg/mL | [2][3] |
| Xylariaceous fungus PSU-A80 | Fungal Culture | Not Specified | Not Specified | Not Reported | Radical Scavenging Potency: IC50 = 30 µg/mL | [4] |
Experimental Protocols for Isolation
The following sections provide detailed methodologies for the isolation of 8-methoxynaphthalen-1-ol from its known fungal sources.
Isolation from Daldinia eschscholtzii
This protocol is based on the methodology described for the isolation of compounds from Daldinia eschscholtzii grown on a solid rice substrate.[1]
1. Fungal Fermentation:
-
Prepare a solid-substrate medium in 1 L Erlenmeyer flasks, each containing 80 g of rice, 0.24 g of sea salt, and 80 mL of distilled water.
-
Autoclave the flasks to sterilize the medium.
-
Inoculate each flask with the Daldinia eschscholtzii strain.
-
Incubate the cultures at 25 °C for 29 days in a static condition.
2. Extraction:
-
After the incubation period, macerate the fungal mycelia and rice substrate.
-
Perform an exhaustive extraction of the macerated culture three times with ethyl acetate (EtOAc).
-
Combine the EtOAc extracts and filter to remove solid particles.
-
Evaporate the solvent under reduced pressure to obtain the crude extract. A typical yield is around 75 g of crude extract from 80 flasks.
3. Purification:
-
Step 1: Vacuum Liquid Chromatography (VLC):
-
Subject the crude extract (75 g) to VLC on a silica gel column.
-
Elute with a step gradient of petroleum ether/ethyl acetate (from 1:0 to 0:1, v/v) to yield five primary fractions (Fr.1–Fr.5).
-
8-Methoxynaphthalen-1-ol (referred to as compound 8 in the source literature) is typically eluted with 100% petroleum ether (Fr.1), yielding approximately 200 mg.
-
-
Step 2 (for further purification if needed): Column Chromatography:
-
For fractions containing a mixture of compounds, further purification can be achieved using Sephadex LH-20 column chromatography with an appropriate solvent system, such as CH₂Cl₂/MeOH (1:1, v/v).
-
-
Step 3 (for final purification): Preparative TLC or ODS Column Chromatography:
-
Final purification of the fractions containing 8-methoxynaphthalen-1-ol can be performed using preparative thin-layer chromatography (TLC) with a solvent system like CH₂Cl₂/MeOH (100:3, v/v) or on an octadecylsilyl (ODS) column with a methanol-water gradient.
-
Isolation from Diatrype palmicola
This protocol is based on the methodology described for the isolation of 8-methoxynaphthalen-1-ol from the endophytic fungus Diatrype palmicola.[2][3]
1. Fungal Fermentation:
-
Cultivate the endophytic fungus Diatrype palmicola in a suitable liquid medium on a 10 L scale.
-
Incubate the culture to allow for fungal growth and production of secondary metabolites.
2. Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the fungal mycelia with hexane.
-
Evaporate the hexane to obtain the crude hexane extract.
3. Purification:
-
Sephadex Gel Filtration Chromatography:
-
Fractionate the crude hexane extract using Sephadex gel filtration chromatography. The specific type of Sephadex gel (e.g., LH-20) and the elution solvent should be optimized based on the separation of the target compound.
-
Monitor the fractions for antifungal activity using a suitable bioassay (e.g., against Athelia rolfsii).
-
Pool the active fractions containing 8-methoxynaphthalen-1-ol.
-
4. Structure Elucidation:
-
Confirm the identity of the isolated compound as 8-methoxynaphthalen-1-ol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the isolation of 8-Methoxynaphthalen-1-ol and a conceptual representation of its potential biological impact.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolites from the xylariaceous fungus PSU-A80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites from the xylariaceous fungus PSU-A80 - NSTDA Open Repository [nstda.or.th]
A Technical Guide to the Spectroscopic Analysis of Methoxynaphthalenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spectroscopic data for methoxynaphthalenol compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 5-Methoxynaphthalen-1-ol, this document presents a detailed analysis of its close isomer, 4-Methoxynaphthalen-1-ol, as a representative example. The principles and methodologies described herein are broadly applicable to the characterization of other methoxynaphthalenol isomers and related aromatic compounds.
This guide will cover the fundamental spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of such compounds is illustrated using a Graphviz diagram.
Spectroscopic Data of 4-Methoxynaphthalen-1-ol
The following tables summarize the key spectroscopic data for 4-Methoxynaphthalen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.2 - 8.1 | m | H-5, H-8 | |
| 7.5 - 7.4 | m | H-6, H-7 | |
| 7.25 | d | 8.0 | H-2 |
| 6.7 | d | 8.0 | H-3 |
| 5.4 | s (br) | OH | |
| 4.0 | s | OCH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: ¹³C NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1]
| Chemical Shift (δ) ppm | Assignment |
| 150.0 | C-4 |
| 149.8 | C-1 |
| 127.0 | C-8a |
| 126.5 | C-5 |
| 125.8 | C-8 |
| 125.2 | C-4a |
| 122.5 | C-6 |
| 122.0 | C-7 |
| 105.0 | C-2 |
| 104.5 | C-3 |
| 55.8 | OCH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 4-Methoxynaphthalen-1-ol [1][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (phenolic) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950, 2840 | Medium | C-H stretch (methyl) |
| 1600, 1580, 1460 | Strong | C=C stretch (aromatic ring) |
| 1260 | Strong | C-O stretch (aryl ether) |
| 1220 | Strong | C-O stretch (phenol) |
| 810 | Strong | C-H bend (out-of-plane, aromatic) |
Sample preparation: KBr pellet.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4-Methoxynaphthalen-1-ol [1]
| m/z | Relative Intensity (%) | Assignment |
| 174 | 100 | [M]⁺ (Molecular Ion) |
| 159 | 80 | [M - CH₃]⁺ |
| 131 | 60 | [M - CH₃ - CO]⁺ |
| 103 | 40 | [C₇H₇O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are adaptable for various aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Parameters (¹H NMR) : The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.
-
Instrument Parameters (¹³C NMR) : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A wider spectral width of 0 to 220 ppm is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are then referenced to the internal standard or the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure (several tons) in a pellet die to form a thin, transparent disc.
-
Background Spectrum : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.
-
Sample Spectrum Acquisition : The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in a high vacuum environment.
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Interpretation : The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic analysis.
References
The Biological Activity of 5-Methoxynaphthalen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxynaphthalen-1-ol, also known by its synonym 8-Methoxynaphthalen-1-ol, is a naturally occurring naphthalenoid compound that has garnered scientific interest for its potential biological activities. Isolated from various natural sources, including endophytic fungi such as Daldinia eschscholzii and Diatrype palmicola, this molecule has demonstrated notable antioxidant and antifungal properties in preliminary studies.[1] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 8-methoxynaphthalen-1-ol, 1-Hydroxy-5-methoxynaphthalene |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 3588-80-5 |
| Appearance | Brown Solid |
Biological Activities
Current research has primarily focused on the antioxidant and antifungal properties of this compound. While derivatives of this compound have been investigated for a broader range of activities, this guide will focus on the data available for the parent compound.
Antioxidant Activity
This compound has been identified as a potent radical scavenger. A key study demonstrated its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro assay to assess antioxidant potential.[2]
Quantitative Antioxidant Data
| Assay | Test Compound | Standard | IC₅₀ (µg/mL) | Source |
| DPPH Radical Scavenging | This compound | Butylated Hydroxytoluene (BHT) | 10.2 ± 5.8 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The following protocol is based on the methodology described in the study by Maduranga et al. (2020).
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Preparation of Test and Standard Solutions: this compound and a standard antioxidant, such as Butylated Hydroxytoluene (BHT), are dissolved in methanol to prepare stock solutions. A series of dilutions are then prepared from these stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the various concentrations of the test compound and standard solutions to the wells.
-
A control well containing only the DPPH solution and methanol is also prepared.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing the DPPH Assay Workflow
Antifungal Activity
This compound has demonstrated inhibitory activity against plant pathogenic fungi, suggesting its potential application in agriculture as a biofungicide.[1] A study investigated its effect on the growth of Athelia rolfsii, the causative agent of Southern blight disease in tomatoes.[1]
Quantitative Antifungal Data
| Fungal Species | Assay | Metric | Value (µg/mL) | Source |
| Athelia rolfsii | Broth Microdilution | MIC | 250 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a generalized method for determining the MIC of an antifungal agent against a filamentous fungus, based on the principles described in the study by Tanapichatsakul et al. (2020).[1]
-
Fungal Culture: The target fungus, Athelia rolfsii, is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a fresh, actively growing culture.
-
Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh culture in a sterile liquid medium or saline. The concentration of the inoculum is standardized using a hemocytometer or by adjusting the turbidity to a specific McFarland standard.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plate also includes a positive control (fungus in medium without the test compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth to be visible in the positive control wells (typically 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
Visualizing the Antifungal MIC Assay Workflow
Anticancer and Anti-inflammatory Activities
As of the date of this guide, a comprehensive search of the scientific literature did not yield specific studies detailing the in vitro or in vivo anticancer or anti-inflammatory activities of this compound itself. Research in these areas has predominantly focused on derivatives of the naphthalene scaffold. For instance, various naphthoquinone and naphthol derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for their ability to inhibit inflammatory mediators. However, this data on derivatives cannot be directly extrapolated to predict the activity of the parent compound, this compound. Further research is required to elucidate the potential of this specific molecule in these therapeutic areas.
Signaling Pathways
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently not available in the scientific literature. The observed antioxidant activity suggests a potential interaction with cellular pathways involved in oxidative stress response.
Hypothetical Antioxidant Signaling Pathway
The antioxidant effect of phenolic compounds like this compound can be broadly attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This action can indirectly influence cellular signaling pathways that are sensitive to the redox state of the cell. For example, by reducing the levels of reactive oxygen species (ROS), this compound could potentially modulate the activity of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the expression of antioxidant and detoxification enzymes.
The following diagram illustrates a generalized and hypothetical pathway of how a phenolic antioxidant might influence cellular redox signaling. It is important to note that this is a representative model and has not been experimentally validated for this compound.
Conclusion and Future Directions
This compound is a natural product with demonstrated antioxidant and antifungal activities. The available quantitative data, while limited, suggests that it is a promising candidate for further investigation. The radical scavenging activity is notable, and the antifungal effect against a significant plant pathogen warrants further exploration for potential agricultural applications.
A significant gap in the current knowledge is the lack of data on the anticancer and anti-inflammatory properties of this compound itself. Future research should focus on evaluating the efficacy of this compound in relevant in vitro and in vivo models for these activities. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The development of more potent and selective analogs through medicinal chemistry efforts could also be a fruitful avenue for future drug discovery programs.
References
The Antifungal Potential of Naphthalen-1-ol Derivatives Against Plant Pathogens: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the antifungal properties of naphthalen-1-ol derivatives, with a specific focus on available data for isomers of methoxynaphthalen-1-ol. It is important to note that a comprehensive literature search did not yield specific data on the antifungal activity of 5-Methoxynaphthalen-1-ol against plant pathogens. Therefore, this document summarizes the findings for a closely related isomer, 8-methoxynaphthalen-1-ol, and discusses the broader context of naphthoquinones' antifungal mechanisms to provide a relevant framework for research and development.
Introduction
The increasing demand for sustainable agriculture and the rise of fungicide-resistant plant pathogens necessitate the discovery of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for the identification of new lead compounds. Among these, naphthalen-1-ol derivatives have emerged as a class of molecules with significant biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding the antifungal properties of methoxynaphthalen-1-ol isomers against plant pathogens, with a particular focus on the available data for 8-methoxynaphthalen-1-ol.
Quantitative Data on Antifungal Activity
The antifungal efficacy of 8-methoxynaphthalen-1-ol has been evaluated against the plant pathogenic fungus Athelia rolfsii, the causative agent of Southern blight disease in tomatoes. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | 250 µg/mL | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess antifungal activity is crucial for the replication and extension of research findings. The following section outlines the key experimental protocols employed in the study of 8-methoxynaphthalen-1-ol.
Isolation and Identification of the Bioactive Compound
The workflow for isolating and identifying 8-methoxynaphthalen-1-ol from an endophytic fungus is depicted in the diagram below.
Caption: Workflow for the isolation and identification of 8-methoxynaphthalen-1-ol.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of 8-methoxynaphthalen-1-ol against A. rolfsii was determined using a broth microdilution method.
Protocol:
-
Inoculum Preparation: A suspension of A. rolfsii mycelia was prepared in a suitable broth medium.
-
Serial Dilution: The test compound, 8-methoxynaphthalen-1-ol, was serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Controls: Positive (broth with fungus, no compound) and negative (broth only) controls were included.
-
Incubation: The microtiter plate was incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Potential Mechanism of Action: Insights from Related Naphthoquinones
While the specific mechanism of action for this compound or its isomer against plant pathogens has not been elucidated, studies on other naphthoquinone derivatives provide valuable insights into their potential antifungal mechanisms. The antifungal activity of naphthoquinones is often attributed to their ability to induce oxidative stress and disrupt cellular processes.
A proposed general mechanism of action for antifungal naphthoquinones is illustrated below.
References
The Antioxidant Potential of 5-Methoxynaphthalen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant potential of 5-Methoxynaphthalen-1-ol. In the absence of direct experimental data for this specific compound, this document synthesizes information from studies on its parent compound, 1-naphthol, and established structure-activity relationships of hydroxylated and methoxylated naphthalene derivatives. This guide includes detailed protocols for standard in vitro antioxidant assays, a comparative analysis of antioxidant activity, and a discussion of potential antioxidant mechanisms and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the antioxidant properties of naphthalenic compounds.
Introduction
Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Naphthalene derivatives containing hydroxyl groups, such as naphthols, are of particular interest due to their structural similarity to other potent phenolic antioxidants. This compound, a derivative of 1-naphthol, possesses a phenolic hydroxyl group, suggesting it may exhibit antioxidant activity. However, the influence of the methoxy group at the 5-position on this activity requires careful consideration of structure-activity relationships.
This guide aims to provide a detailed technical overview of the antioxidant potential of this compound by leveraging available data on its structural analogue, 1-naphthol, and general principles of antioxidant chemistry.
Comparative Antioxidant Activity: A Data-Driven Estimation
Studies have shown that the position of the hydroxyl group on the naphthalene ring is a critical determinant of antioxidant activity, with α-naphthols (1-hydroxyl position) generally exhibiting greater potency than β-naphthols (2-hydroxyl position)[1]. Furthermore, the introduction of a methoxy group to a phenolic compound can influence its antioxidant activity. Research on various phenolic compounds suggests that methoxylation of a hydroxyl group typically diminishes the direct radical scavenging capacity[2].
Based on these principles, it is anticipated that this compound would exhibit antioxidant activity, but likely to a lesser extent than its non-methoxylated counterpart, 1-naphthol.
Table 1: Experimentally Determined Antioxidant Activity of 1-Naphthol
| Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 23.4 | Trolox | Not Reported | [3] |
| ABTS Radical Cation Scavenging | 11.2 | Trolox | Not Reported | [3] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Postulated Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in this mechanism.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The compound can donate an electron to a free radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.
-
Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost to the solvent, forming a phenoxide anion, which then donates an electron to the free radical.
The dominant mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system. For phenolic compounds, HAT and SPLET are often the most favorable pathways in non-polar and polar protic solvents, respectively.
Potential Involvement in Cellular Signaling Pathways
While no direct evidence links this compound to specific signaling pathways, many phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating cellular signaling cascades involved in the oxidative stress response.
One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway [4][5]. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, leading to their upregulation. It is plausible that this compound, like other phenolic compounds, could potentially modulate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell. Further research is required to investigate this possibility.
Detailed Experimental Protocols
The following are detailed, standardized protocols for common in vitro antioxidant assays that can be used to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of various concentrations of the test compound or standard to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compound, standard (e.g., FeSO₄ solution), or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the FeSO₄ standard.
-
The FRAP value of the sample is expressed as µM Fe(II) equivalents.
-
Conclusion and Future Directions
While direct experimental evidence for the antioxidant potential of this compound is currently lacking, a review of its structural analogue, 1-naphthol, and established structure-activity relationships suggests that it likely possesses moderate antioxidant properties. The presence of the phenolic hydroxyl group is the primary determinant of its radical scavenging ability, although the methoxy group at the 5-position is expected to slightly diminish this activity compared to 1-naphthol.
Future research should focus on the experimental evaluation of this compound using the standardized assays outlined in this guide to determine its precise IC50 values and antioxidant capacity. Furthermore, cell-based assays are warranted to investigate its potential to modulate key signaling pathways, such as the Nrf2-ARE pathway, and to assess its bioavailability and efficacy in a biological context. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable theoretical insights into its antioxidant mechanisms and reactivity. Such studies will be crucial for a comprehensive understanding of the antioxidant potential of this compound and its viability as a lead compound in drug discovery and development.
References
- 1. Modulation of the Nrf2/HO-1 Pathway- and Apoptosis-Related Genes Following 5-hydroxymethylfurfural Induced Mouse Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 4. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Methoxynaphthalen-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its varied forms, the 5-methoxynaphthalen-1-ol framework presents a promising starting point for the development of novel therapeutics. The presence of a hydroxyl group and a methoxy group on the naphthalene ring system offers unique electronic and steric properties, creating opportunities for diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, potential bioactivities, and underlying mechanisms of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Potential Bioactivities and Quantitative Data
Derivatives of this compound and structurally similar analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy and hydroxyl groups influences the molecule's interaction with biological targets, leading to potent and sometimes selective activity.
Anticancer Activity
The cytotoxic potential of methoxynaphthalene derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%, is a key metric for this activity. While data on a wide range of this compound derivatives is emerging, studies on closely related analogs highlight the scaffold's potential. For instance, dihydronaphthalene analogues inspired by the natural anticancer agent combretastatin A-4 have shown potent cytotoxicity in the low nanomolar range.[1] Similarly, a series of novel naphthoquinone-naphthol derivatives have been synthesized and evaluated, with some compounds showing significant inhibitory effects on colon and lung cancer cell lines.[2]
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Naphthoquinone-Naphthol | Compound 13 (with oxopropyl group) | HCT116 (Colon) | 1.18 | [2] |
| PC9 (Lung) | 0.57 | [2] | ||
| A549 (Lung) | 2.25 | [2] | ||
| Naphthoquinone-Naphthol | Parent Compound 5 | HCT116 (Colon) | 5.27 | [2] |
| PC9 (Lung) | 6.98 | [2] | ||
| A549 (Lung) | 5.88 | [2] | ||
| Aminobenzylnaphthols | MMZ-140C (72h) | HT-29 (Colorectal) | 11.55 | [3] |
| MMZ-45AA (72h) | BxPC-3 (Pancreatic) | 13.26 | [3] | |
| Naphthalen-1-yloxyacetamides | Compound 5c | MCF-7 (Breast) | 7.39 | [4] |
| Compound 5d | MCF-7 (Breast) | 2.33 | [4] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. A key pathway in inflammation involves the enzyme 5-lipoxygenase (5-LOX), which catalyzes the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[5] Phenolic compounds are known to be effective inhibitors of 5-LOX, suggesting that this compound derivatives could possess significant anti-inflammatory properties by targeting this pathway.[6][7][8]
| Derivative Class | Compound Example | Assay / Target | IC₅₀ Value (µM) | Reference |
| Isoxazole Derivatives | Compound C3 | 5-LOX Inhibition | 8.47 | [9] |
| Compound C5 | 5-LOX Inhibition | 10.48 | [9] | |
| Compound C6 | 5-LOX Inhibition | Most Potent | [9] |
Note: Specific IC₅₀ value for C6 was not provided, but it was identified as the most potent among the tested series.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[10] The antifungal potential of 8-methoxynaphthalen-1-ol, an isomer of the core structure, has been demonstrated against the plant pathogenic fungus Athelia rolfsii.[11]
| Derivative | Organism | Activity Metric | Value | Reference |
| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | MIC | 250 µg/mL | [11] |
| 2-Methoxynaphthalene-1,4-dione | Cryptococcus spp. | MIC | 3.12 - 12.5 µg/mL | [12] |
| N-Derivative of Indole-2-carboxylate | Compound 8 | Enterobacter cloacae | MIC | 0.004 - 0.03 mg/mL |
| N-Derivative of Indole-2-carboxylate | Compound 15 | Trichophyton viride | MIC | 0.004 - 0.06 mg/mL |
MIC: Minimum Inhibitory Concentration
Key Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocol: Methylation of 1-Naphthol to 1-Methoxynaphthalene
This protocol describes a classic Williamson ether synthesis, a fundamental reaction for preparing the methoxy-substituted naphthalene core.
Materials:
-
1-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ether
-
Dilute alcohol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 10 g of 1-naphthol in 40 g of a 10% aqueous sodium hydroxide solution.
-
Cool the resulting solution.
-
Gradually add 10 g of dimethyl sulfate to the cooled solution, ensuring the temperature is controlled.
-
Agitate the mixture vigorously to ensure thorough mixing of the reactants. The product, 1-methoxynaphthalene, will begin to separate as a solid.
-
After the initial reaction, the mixture may be boiled and made alkaline with additional NaOH solution to ensure the reaction goes to completion.
-
For purification, dissolve the crude product in ether and filter to remove any insoluble impurities.
-
Remove the ether by evaporation on a water bath.
-
Recrystallize the solid residue from dilute alcohol to obtain pure 1-methoxynaphthalene.
Biological Assay Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Test compounds (this compound derivatives)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.
-
Final Incubation: Incubate the plate for another 4 hours at 37°C in the CO₂ incubator. Mix each sample thoroughly by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.
Biological Assay Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which converts a substrate like linoleic acid into a product that can be detected spectrophotometrically.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or human recombinant)
-
Phosphate buffer (50 mM, pH 6.3) or Tris buffer (50 mM, pH 7.5)
-
Linoleic acid (substrate)
-
Test compounds
-
UV-visible spectrophotometer
Procedure:
-
Assay Preparation: Prepare the assay mixture in a quartz cuvette. The mixture typically contains 2.97 mL of 50 mM phosphate buffer (pH 6.3).
-
Inhibitor Addition: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the cuvette.
-
Enzyme Addition: Add a sufficient amount of the 5-LOX enzyme solution. Keep the enzyme solution on ice to maintain its activity.
-
Reaction Initiation: Start the reaction by adding the substrate, 5 µL of 80 mM linoleic acid.
-
Measurement: Immediately measure the increase in UV absorption at 234 nm at 25°C. This increase corresponds to the formation of hydroperoxy-octadecadienoate, the product of the enzymatic reaction.
-
Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental processes. The following are represented in the DOT language for use with Graphviz.
General Experimental Workflow
This diagram outlines the typical process flow in the discovery and initial evaluation of novel bioactive compounds based on the this compound scaffold.
Caption: Workflow from synthesis to lead compound identification.
5-Lipoxygenase (5-LOX) Inflammatory Pathway
This diagram illustrates the biochemical cascade initiated by arachidonic acid and highlights the inhibitory action of 5-LOX inhibitors, a likely mechanism for the anti-inflammatory effects of phenolic compounds like this compound derivatives.
Caption: Inhibition of the 5-LOX pathway blocks leukotriene synthesis.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 6. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.itb.ac.id [journals.itb.ac.id]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes [PeerJ] [peerj.com]
- 12. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical and photophysical properties of methoxynaphthalene compounds
An In-depth Technical Guide on the Thermochemical and Photophysical Properties of Methoxynaphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical and photophysical properties of 1-methoxynaphthalene and 2-methoxynaphthalene. These compounds are of significant interest in various fields, including their use as fluorescent probes and as precursors in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant experimental workflows.
Thermochemical Properties
The thermochemical properties of a compound govern its stability and energy content. Key parameters include the enthalpy of formation, enthalpy of combustion, and ionization energy. These values are crucial for understanding the energetic landscape of chemical reactions involving methoxynaphthalenes.
Data Presentation: Thermochemical Properties
The following table summarizes key thermochemical and physical data for 1-methoxynaphthalene and 2-methoxynaphthalene.
| Property | 1-Methoxynaphthalene | 2-Methoxynaphthalene | Units |
| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O | - |
| Molecular Weight | 158.20 | 158.20 | g/mol |
| Melting Point | - | 70-73 | °C[3][4] |
| Boiling Point | 135-137 (at 12 mmHg) | 274 | °C[4] |
| Density | 1.09 (at 25 °C) | 1.064 (at 25 °C) | g/mL[4] |
| Enthalpy of Formation (ΔfH°solid) | Not explicitly found | -97.9 ± 1.8 | kJ/mol[5][6] |
| Enthalpy of Combustion (ΔcH°solid) | Not explicitly found | -5659.9 ± 1.1 | kJ/mol[5][6] |
| Ionization Energy (Adiabatic) | Not explicitly found | 7.44 | eV[6][7] |
| Ionization Energy (Vertical) | Not explicitly found | 7.82, 7.87 | eV[6][7] |
Photophysical Properties
Methoxynaphthalene compounds exhibit interesting photophysical properties due to the naphthalene core, which acts as a chromophore, and the methoxy group, which acts as an auxochrome.[8] These properties, including absorption and emission of light, are fundamental to their application as fluorescent probes.[8][9]
The absorption of ultraviolet light by methoxynaphthalenes corresponds to π-π* electronic transitions within the aromatic system.[8][9] Following excitation, the molecule can relax to the ground state through various pathways, including the emission of light as fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf).[8] Some derivatives can also undergo photochemical reactions, such as the [4+4] photocycloaddition to form photodimers upon prolonged UV irradiation.[9]
Data Presentation: Photophysical Properties
The table below summarizes the key photophysical parameters for methoxynaphthalene compounds in various solvents. The solvent environment can influence these properties, a phenomenon known as solvatochromism.[8]
| Compound | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Fluorescence Quantum Yield (Φf) |
| 2-Methoxynaphthalene | Alcohol (99%) | 226 | - | Not explicitly found |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | Cyclohexane (degassed) | - | - | 0.65[10] |
| Naphthalene (for comparison) | Cyclohexane | - | - | 0.23[8][10] |
Note: The absorption spectrum of 2-methoxynaphthalene is characterized by strong absorption bands in the ultraviolet region, typically in the ranges of 220-240 nm and 280-300 nm.[9][11] The introduction of a trimethylsilyl group at the 4-position of 1-methoxynaphthalene significantly enhances the fluorescence quantum efficiency compared to the parent naphthalene molecule.[10]
Experimental Protocols
Accurate characterization of the thermochemical and photophysical properties of methoxynaphthalene compounds requires standardized experimental procedures.
Determination of Thermochemical Properties
Combustion Calorimetry
This method is used to determine the enthalpy of combustion.
-
Sample Preparation: A precisely weighed sample of the solid compound is placed in a crucible inside a high-pressure vessel (bomb).
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.
-
Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.[12] The standard enthalpy of formation can then be derived from the enthalpy of combustion.[5]
Determination of Photophysical Properties
UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the measurement of absorption and emission spectra.
-
Instrumentation: A UV-Vis spectrophotometer is used for absorbance measurements, and a spectrofluorometer is used for fluorescence measurements.[8][10]
-
Sample Preparation: A dilute solution of the methoxynaphthalene compound is prepared in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8][9]
-
Absorption Spectrum: The UV-Vis spectrum is recorded to determine the wavelengths of maximum absorption (λmax).[8]
-
Emission Spectrum: The spectrofluorometer is set to excite the sample at one of its absorption maxima. The fluorescence emission spectrum is then recorded over a range of longer wavelengths.[8]
Relative Method for Determining Fluorescence Quantum Yield
This is a common method that compares the fluorescence of a sample to a well-characterized standard with a known quantum yield.[9][10]
-
Materials: The test sample (methoxynaphthalene derivative), a reference standard with a known quantum yield (e.g., quinine sulfate), and spectroscopic grade solvent are required.[9][10]
-
Solution Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should remain below 0.1.[9]
-
Measurements: The UV-Vis absorption and fluorescence emission spectra are measured for all solutions.[9]
-
Data Analysis: The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.[9][10]
-
Calculation: A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The gradient of these plots is used in the following equation to calculate the quantum yield of the sample (Φx):[9][10] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:
Visualizations
Experimental and Synthetic Workflows
The following diagrams illustrate key experimental and synthetic workflows related to methoxynaphthalene compounds.
Caption: A general workflow for fluorescence spectroscopy measurements.[8]
Caption: Workflow for determining relative fluorescence quantum yield.[9][10]
Caption: Simplified synthetic route from 2-methoxynaphthalene to Naproxen.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 93-04-9 CAS MSDS (2-Methoxynaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methoxynaphthalene 99 93-04-9 [sigmaaldrich.com]
- 5. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 6. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 7. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Methoxynaphthalen-1-ol in various matrices. The protocols are designed to be adaptable for quality control, metabolic studies, and pharmacokinetic analysis.
Introduction
This compound is a naphthalene derivative with potential biological activities, including antifungal and antioxidant properties.[1][2] Accurate and robust analytical methods are crucial for its quantification in research and development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), offering options based on required sensitivity, selectivity, and available instrumentation.
General Sample Preparation
For biological samples, such as urine or plasma, a hydrolysis step is often necessary to cleave conjugated metabolites (glucuronides and sulfates) and quantify the total amount of this compound.
Protocol: Enzymatic Hydrolysis of Conjugates
-
To 1 mL of urine or plasma sample, add an internal standard (e.g., deuterated 1-hydroxypyrene).
-
Add 1 mL of a β-glucuronidase/aryl sulfatase solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for at least 4 hours, or overnight.
-
Proceed with Solid-Phase Extraction (SPE) for sample clean-up and concentration.
Protocol: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or in a suitable solvent for GC-MS analysis.
Analytical Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of this compound. The choice of detector (UV or Fluorescence) will depend on the required sensitivity.
HPLC with UV Detection (HPLC-UV)
A robust and widely available method suitable for routine analysis.
Experimental Protocol: HPLC-UV
-
LC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Approximately 226 nm, based on the UV spectrum of naphthalene derivatives.[3] A full UV scan of this compound should be performed to determine the optimal wavelength.
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30 °C.[3]
HPLC with Fluorescence Detection (HPLC-FLD)
Offers higher sensitivity and selectivity for trace-level quantification.
Experimental Protocol: HPLC-FLD
-
LC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[4]
-
Mobile Phase: 50% (v/v) aqueous acetonitrile solution.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Fluorescence Detection: Excitation and emission wavelengths will need to be optimized for this compound. For similar naphthol compounds, excitation is typically in the range of 230-280 nm and emission in the range of 330-360 nm.
-
Injection Volume: 20 µL.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it ideal for complex matrices and definitive identification. A derivatization step is typically required to improve the volatility and chromatographic behavior of the analyte.
Protocol: Silylation (Derivatization)
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at 60-70°C for 30-60 minutes.
-
The sample is now ready for GC-MS injection.
Experimental Protocol: GC-MS
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[3]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan analysis should be performed initially to identify these ions.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-FLD | GC-MS |
| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Derivatization | Not required | Not required | Required (Silylation) |
| Instrumentation Cost | Low | Moderate | High |
| Primary Application | Routine QC, high concentration samples | Trace analysis, bioanalysis | Complex matrices, definitive identification |
Table 2: Typical Method Validation Parameters
| Parameter | HPLC-UV | HPLC-FLD | GC-MS |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
Note: The values in Table 2 are representative and must be determined experimentally during method validation for this compound.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. Buy 8-Methoxynaphthalene-1-ol | 3588-75-8 [smolecule.com]
- 2. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of urinary hydroxylated metabolites of naphthalene, fluorene, phenanthrene, fluoranthene and pyrene as multiple biomarkers of exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Methoxynaphthalen-1-ol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Methoxynaphthalen-1-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development and research.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The method detailed below is based on a reverse-phase separation, which is suitable for moderately polar compounds. Due to the presence of the hydroxyl group, this compound is more polar than its parent compound, methoxynaphthalene.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For drug formulations, dissolution in the mobile phase followed by filtration may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[1]
2. Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| LC System | Standard HPLC with UV Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v). The ratio may need optimization.[2][3] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | ~226 nm (based on naphthalene derivatives)[2][4] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30 °C[2] |
3. Method Validation Parameters (Representative Values):
The following table summarizes typical performance characteristics for an HPLC-UV method for naphthalene derivatives. Actual values should be determined during method validation.[2]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[5] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
HPLC Analysis Workflow
Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization of this compound may be required to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent like toluene or dichloromethane in a volumetric flask.[2]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Derivatization: To a dried aliquot of the sample or standard, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether. This improves volatility and peak shape.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC System | Standard GC with a Mass Spectrometer |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Mode | Splitless or split, depending on concentration[2] |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 5 min.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Source Temperature | 230 °C[2][7] |
| Quadrupole Temp. | 150 °C[2][7] |
| Acquisition Mode | Full scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)[2] |
3. Method Validation Parameters (Representative Values):
The following table summarizes typical performance characteristics for a GC-MS method for naphthalene derivatives.[2] Actual values should be determined during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[2] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 5.0%[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[2] |
GC-MS Analysis Workflow
Workflow for the GC-MS analysis of this compound.
Summary of Analytical Methods
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[2] For routine quality control where high sensitivity is not paramount, HPLC-UV is a cost-effective choice.[2] For trace-level analysis or when definitive identification is required, GC-MS is the preferred method.[2] Both methods, when properly validated, can provide accurate and precise results for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Methoxynaphthalen-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Methoxynaphthalen-1-ol as a versatile precursor in organic synthesis. This valuable building block enables access to a variety of functionalized naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations and provide a foundation for further research and development.
Introduction
This compound is a bifunctional naphthalene derivative possessing both a nucleophilic hydroxyl group and an activated aromatic ring system. The interplay of the electron-donating methoxy and hydroxyl groups dictates its reactivity, making it a substrate for a range of chemical modifications. The hydroxyl group can readily undergo O-alkylation, esterification, and related transformations. The aromatic rings are susceptible to electrophilic aromatic substitution, with the positions ortho and para to the activating hydroxyl and methoxy groups being the most reactive. Furthermore, the hydroxyl group can be converted into a triflate, enabling its participation in various cross-coupling reactions. These diverse reaction pathways allow for the synthesis of a wide array of substituted naphthalenes, which are scaffolds present in numerous biologically active compounds.
Synthetic Applications and Reaction Schemes
This compound can be utilized in several key synthetic transformations, including:
-
O-Alkylation (Ether Synthesis): The phenolic hydroxyl group can be readily alkylated under basic conditions to form the corresponding ether derivatives.
-
Acylation: The hydroxyl group can be acylated to form esters, which can also serve as protecting groups or be used in rearrangements like the Fries rearrangement.
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene core is amenable to substitution reactions such as halogenation and acylation.
Below are representative reaction schemes for these transformations.
Application of 5-Methoxynaphthalen-1-ol in Pharmaceutical Research: An Overview of Available Data
Despite a comprehensive review of available scientific literature, detailed information regarding the specific applications of 5-Methoxynaphthalen-1-ol in pharmaceutical research is currently limited. Publicly accessible databases and scientific publications lack extensive studies on its biological activities, mechanism of action, and potential therapeutic uses. Commercial suppliers list this compound and its derivatives, indicating its availability for research purposes; however, in-depth pharmacological data remains largely unpublished.
While direct research on this compound is scarce, the examination of its isomers and related naphthalene compounds can provide valuable insights into potential areas of investigation for pharmaceutical research. It is crucial to note that the biological activities of isomers can vary significantly, and the following information should be considered as a theoretical framework for potential research directions rather than established applications of this compound.
Insights from Related Isomers and Derivatives
Research into other methoxynaphthalene isomers, particularly 8-Methoxynaphthalen-1-ol and 1-Methoxynaphthalene, has revealed a range of biological activities that could guide future studies on this compound.
Potential Antifungal and Antimicrobial Activity
Studies on 8-Methoxynaphthalen-1-ol have demonstrated its potential as an antifungal agent. This suggests that this compound could be investigated for similar properties.
Antioxidant Properties
8-Methoxynaphthalen-1-ol has also been identified as having strong radical scavenging abilities.[1] The antioxidant potential of phenolic compounds is a well-established area of pharmaceutical research, and this compound could be evaluated for its capacity to mitigate oxidative stress, which is implicated in numerous diseases.
Role as a Synthetic Intermediate
Naphthalene derivatives are important building blocks in organic synthesis. For instance, 1-Methoxynaphthalene serves as a key intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Naproxen.[2] This highlights the potential of this compound and its derivatives as precursors for the synthesis of novel therapeutic agents.
Future Research Directions
Given the lack of specific data, future pharmaceutical research on this compound could focus on the following areas:
-
Screening for Biological Activity: Initial in vitro screening assays could be conducted to evaluate its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.
-
Enzyme Inhibition Assays: Investigating its ability to inhibit key enzymes involved in disease pathways could uncover potential therapeutic targets.
-
Synthetic Chemistry: Exploring its use as a scaffold for the synthesis of new chemical entities with potential therapeutic value.
Conclusion
While the current body of scientific literature does not provide specific application notes or detailed protocols for the use of this compound in pharmaceutical research, the study of its isomers suggests promising avenues for future investigation. Researchers and drug development professionals are encouraged to explore the potential of this compound through systematic screening and synthetic derivatization to unlock its possible therapeutic applications. At present, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not feasible due to the absence of published research.
References
5-Methoxynaphthalen-1-ol: Application Notes and Protocols for Bioactive Molecule Synthesis
Introduction
5-Methoxynaphthalen-1-ol is a naphthalene-based organic compound with potential as a versatile building block in the synthesis of various bioactive molecules. Its bifunctional nature, featuring both a hydroxyl and a methoxy group on the naphthalene scaffold, offers multiple reaction sites for chemical modification. This allows for the generation of a diverse range of derivatives with potential applications in drug discovery and development. The naphthalene core is a common motif in many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Currently, there is limited publicly available information specifically detailing the synthesis and biological evaluation of a broad range of bioactive molecules derived directly from this compound. While research on related naphthol and methoxynaphthalene derivatives is extensive, specific quantitative data and detailed protocols for this compound as a starting material are not readily found in the surveyed literature.
This document aims to provide a framework for researchers by outlining potential synthetic strategies and biological evaluation methods based on the known reactivity of related compounds. The information presented here is intended to serve as a guide for the exploration of this compound as a scaffold for novel bioactive agents.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a precursor for compounds targeting various biological pathways. The naphthalene ring system is a known pharmacophore in a number of approved drugs and clinical candidates. The hydroxyl and methoxy groups can be strategically modified to influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.
Potential Therapeutic Areas:
-
Oncology: Naphthalene derivatives have been investigated for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, and induction of apoptosis.
-
Inflammation: The naphthyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored for their potential to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Infectious Diseases: Naphthalene-containing compounds have shown activity against a range of pathogens, including bacteria, fungi, and viruses.
-
Neurodegenerative Diseases: Certain naphthalene derivatives have been studied for their potential neuroprotective effects.
Data Presentation
Due to the limited availability of specific quantitative data for bioactive molecules derived from this compound, a representative table of hypothetical data is presented below to illustrate the desired format for data presentation. Researchers are encouraged to populate such tables with their experimental findings.
Table 1: Hypothetical Bioactivity Data for this compound Derivatives
| Compound ID | Derivative Structure | Target | Assay Type | IC50 (µM) | Cell Line |
| 5MNO-001 | 5-Methoxy-2-acetyl-1-naphthol | COX-2 | Enzyme Inhibition | 5.2 | RAW 264.7 |
| 5MNO-002 | 4-Amino-5-methoxynaphthalen-1-ol | Topoisomerase I | Enzyme Inhibition | 1.8 | HCT116 |
| 5MNO-003 | 5-Methoxy-1-(piperidin-1-yl)naphthalene | NF-κB | Reporter Gene | 10.5 | HEK293T |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These should be adapted and optimized for specific target molecules.
Synthesis of 5-Methoxy-2-acetyl-1-naphthol (A Hypothetical Protocol)
This protocol describes the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq) to the stirred solution.
-
Add acetyl chloride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-Methoxy-2-acetyl-1-naphthol.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate a hypothetical synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: Synthetic workflow for generating bioactive derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for Testing the Antifungal Efficacy of 5-Methoxynaphthalen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxynaphthalen-1-ol is a naphthol derivative with potential for novel therapeutic applications. Its structural analog, 8-methoxynaphthalen-1-ol, has demonstrated antifungal activity against the plant pathogenic fungus Athelia rolfsii, suggesting that this compound may also possess valuable antifungal properties.[1][2] This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal efficacy of this compound, from initial screening to preliminary mechanism of action studies. The methodologies are based on established standards from the Clinical & Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4][5]
I. Preliminary Screening of Antifungal Activity
This initial phase aims to qualitatively assess if this compound exhibits any inhibitory effects against a panel of clinically relevant fungal strains. The disk diffusion assay is a common and straightforward method for this purpose.[5][6]
Experimental Protocol: Agar Disk Diffusion Assay
-
Fungal Strain Preparation:
-
Culture the selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[7]
-
Prepare a fungal inoculum by suspending colonies in sterile saline (0.85%) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue to ensure a uniform lawn of fungal growth.[3]
-
-
Disk Application:
-
Sterilize blank paper disks (6 mm in diameter).
-
Impregnate the sterile disks with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration does not affect fungal growth.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (e.g., fluconazole or amphotericin B) and a negative control disk (solvent only).
-
-
Incubation and Observation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates growth inhibition.
-
Data Presentation:
Table 1: Preliminary Antifungal Activity of this compound by Disk Diffusion
| Fungal Strain | Concentration of this compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug, µ g/disk ) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Candida albicans | 50 | Fluconazole (25) | DMSO | |||
| Cryptococcus neoformans | 50 | Amphotericin B (10) | DMSO | |||
| Aspergillus fumigatus | 50 | Voriconazole (1) | DMSO |
II. Determination of Minimum Inhibitory and Fungicidal Concentrations
Following a positive preliminary screening, the next step is to quantify the antifungal activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method is the gold standard for this purpose.[3][4][7][8]
Experimental Protocol: Broth Microdilution for MIC and MFC
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described for the disk diffusion assay, and then dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Inoculation and Incubation:
-
Add the diluted fungal suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal growth without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
MFC Determination:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.[9]
-
Data Presentation:
Table 2: MIC and MFC Values of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Fluconazole | ||||
| Cryptococcus neoformans | Amphotericin B | ||||
| Aspergillus fumigatus | Voriconazole |
III. Time-Kill Kinetics Assay
This assay provides insights into the fungicidal or fungistatic nature of the compound over time.[10]
Experimental Protocol: Time-Kill Assay
-
Assay Setup:
-
In sterile tubes, prepare fungal suspensions in RPMI-1640 medium at a starting concentration of approximately 1-5 x 10^5 cells/mL.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Forming Unit (CFU) Determination:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation:
Table 3: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
IV. Preliminary Mechanism of Action Studies
To understand how this compound exerts its antifungal effect, preliminary mechanism of action studies can be performed. Many antifungal agents target the fungal cell membrane by interfering with ergosterol, a key component.[11][12][13]
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
-
Fungal Culture with Compound:
-
Grow the test fungus in a liquid medium in the presence of sub-inhibitory concentrations of this compound for a specified period.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the extracted sterols from 230 to 300 nm using a spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
A decrease in the total sterol content or an alteration in the sterol profile in treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway.
-
Data Presentation:
Table 4: Effect of this compound on Total Sterol Content
| Treatment | Concentration (µg/mL) | Total Sterol Content (% of Control) |
| Untreated Control | 0 | 100 |
| This compound | 0.25x MIC | |
| This compound | 0.5x MIC | |
| Positive Control (e.g., Ketoconazole) |
Visualizations
Caption: Experimental workflow for evaluating the antifungal efficacy of this compound.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
References
- 1. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes [PeerJ] [peerj.com]
- 2. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ifyber.com [ifyber.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for 5-Methoxynaphthalen-1-ol in Biofungicide Development
Application Notes
Introduction
8-Methoxynaphthalen-1-ol, a naturally occurring compound isolated from endophytic fungi such as Diatrype palmicola, has shown promise as a biofungicide for the control of plant pathogenic fungi.[1] Its antifungal properties make it a candidate for development into environmentally benign crop protection agents. These notes provide an overview of its known antifungal activity, potential mechanisms of action, and key considerations for its application in agricultural settings.
Antifungal Spectrum and Efficacy
Research has demonstrated the in vitro efficacy of 8-Methoxynaphthalen-1-ol against the plant pathogen Athelia rolfsii, the causal agent of Southern blight in tomatoes.[1] The compound inhibits the mycelial growth of this fungus, suggesting its potential to control the spread of the disease in crops.[1] Further research is warranted to explore its activity against a broader range of fungal pathogens affecting various crops.
Phytotoxicity
A critical aspect of biofungicide development is ensuring the compound is not harmful to the host plant. Studies on 8-Methoxynaphthalen-1-ol have shown no phytotoxic effects on tomato leaves, indicating its potential for safe application on crops.[1]
Mechanism of Action
The precise mechanism of action for 8-Methoxynaphthalen-1-ol is not yet fully elucidated. However, it is hypothesized that, like other phenolic compounds, it may disrupt fungal cell membrane integrity, inhibit essential enzymes, or interfere with key signaling pathways. One of the well-established targets for fungicides is the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade that regulates fungal responses to osmotic stress. Hyperactivation of this pathway by an external agent can be detrimental to the fungus.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the antifungal activity of 8-Methoxynaphthalen-1-ol.
| Compound | Target Fungus | Assay Type | Efficacy Metric | Value | Reference |
| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 250 µg/mL | [1] |
| 8-Methoxynaphthalen-1-ol | Tomato (Solanum lycopersicum) | Leaf Assay | Phytotoxicity | No phytotoxic effects observed | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of 5-Methoxynaphthalen-1-ol.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of a compound against a filamentous fungus.
Materials:
-
Test compound (this compound or 8-Methoxynaphthalen-1-ol)
-
Fungal isolate (e.g., Athelia rolfsii)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., a commercial fungicide)
-
Negative control (solvent vehicle)
-
Sterile distilled water
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Potato Dextrose Agar (PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of approximately 1-5 x 10^4 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial two-fold dilutions of the stock solution in the liquid medium to achieve a range of desired concentrations in the 96-well plate.
-
-
Assay Setup:
-
Add 100 µL of the appropriate medium to all wells of the 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells, creating a final volume of 200 µL.
-
Include wells for a positive control (medium with a known fungicide), a negative control (medium with the solvent used to dissolve the test compound), and a growth control (medium only).
-
Finally, add 10 µL of the prepared fungal spore suspension to each well (except for the sterility control wells).
-
-
Incubation:
-
Seal the plate with a breathable membrane or lid and incubate at a suitable temperature (e.g., 25-28°C) for a period that allows for sufficient growth in the control wells (typically 48-72 hours).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Phytotoxicity Assay on Leaf Discs
This protocol is used to assess whether the test compound has any harmful effects on the host plant.
Materials:
-
Test compound solution at various concentrations
-
Healthy, young, fully expanded leaves from the target plant (e.g., tomato)
-
Sterile cork borer or scalpel
-
Petri dishes lined with moist filter paper
-
Positive control (a known herbicide or phytotoxic agent)
-
Negative control (solvent vehicle)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Leaf Disc Preparation:
-
Excise discs of a uniform size (e.g., 1 cm in diameter) from the plant leaves using a sterile cork borer. Avoid major veins.
-
-
Treatment Application:
-
Place the leaf discs in Petri dishes lined with filter paper moistened with the respective test solutions (different concentrations of the compound, positive control, and negative control).
-
Ensure the abaxial (lower) side of the leaf is in contact with the filter paper.
-
-
Incubation:
-
Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for 3-7 days.
-
-
Assessment of Phytotoxicity:
-
Visually assess the leaf discs daily for any signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or wilting.
-
A rating scale can be used to quantify the level of damage.
-
Diagrams
References
Application Notes and Protocols: Incorporation of 5-Methoxynaphthalen-1-ol Derivatives in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 5-Methoxynaphthalen-1-ol is not extensively documented as a primary component in mainstream organic electronic materials, its inherent chemical functionalities present a valuable opportunity for the synthesis of novel organic semiconductors. The 1,5-disubstituted naphthalene backbone, featuring both an electron-donating methoxy group and a reactive hydroxyl group, serves as a versatile platform for creating advanced materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This document outlines the potential applications of this compound derivatives as hole-transporting materials (HTMs) and emissive components, providing detailed synthetic strategies and device fabrication protocols based on analogous, high-performing naphthalene-based materials.
Application Notes: Naphthalene-Based Materials in Organic Electronics
Naphthalene derivatives are increasingly utilized in organic electronics due to their rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport. The 1,5-substitution pattern is particularly interesting for creating linear, conjugated molecules suitable for charge transport.
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
Derivatives of 1,5-disubstituted naphthalenes, such as those based on naphthalene-1,5-diamine, have shown significant promise as HTMs in PSCs.[1][2] These materials can be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole extraction from the perovskite layer. The methoxy group in a this compound derived structure would further help in tuning the electronic properties.
Emissive and Charge-Transporting Layers in OLEDs
Fused methoxynaphthyl phenanthrimidazole semiconductors have been successfully employed as functional layers in highly efficient OLEDs.[3][4] These materials can act as both emissive and hole-transporting layers. The methoxynaphthalene moiety plays a crucial role in the electronic and photophysical properties of the final molecule. A hypothetical molecule derived from this compound could be designed to exhibit blue or deep-blue emission, a critical component for full-color displays.
Proposed Synthetic Pathways
The hydroxyl group of this compound offers a reactive site for various chemical modifications to build larger conjugated systems.
Synthesis of a Naphthalene-Based Hole-Transporting Material
A potential route to a hole-transporting material involves the conversion of the hydroxyl group to an amine, followed by coupling reactions.
References
- 1. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and D ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03916E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fused Methoxynaphthyl Phenanthrimidazole Semiconductors as Functional Layer in High Efficient OLEDs. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Studying Enzyme Interactions with 5-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxynaphthalen-1-ol is a bicyclic aromatic compound belonging to the naphthalene family. Naphthalene derivatives are recognized for their wide range of biological activities and have been a foundation for the development of various therapeutic agents.[1] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen features a methoxynaphthalene core and functions by inhibiting cyclooxygenase (COX) enzymes.[2] Preliminary research has indicated that methoxynaphthalene derivatives possess biological activities such as strong radical scavenging (antioxidant) and antifungal properties.[3][4]
These application notes provide a comprehensive experimental framework for investigating the potential of this compound as an enzyme inhibitor. The protocols outlined below are designed for screening and characterizing its interactions with key enzyme families that are common targets for naphthalene-based compounds.
Potential Enzyme Targets
Based on the structure and known activities of related compounds, the following enzyme families are proposed as primary targets for initial screening of this compound:
-
Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism, and interactions with them are a critical aspect of drug development.[5][6] Naphthalene and its metabolites are known to be processed by various CYP isoforms, including CYP1A2, CYP2A6, and CYP3A4, making inhibition studies essential to assess potential drug-drug interactions.[7][8]
-
Cyclooxygenase (COX) Enzymes: The structural similarity to Naproxen suggests that this compound may inhibit COX-1 and COX-2, enzymes that are pivotal in the inflammatory pathway through the production of prostaglandins.[2][9]
-
Protein Kinases: The naphthalene scaffold is present in various kinase inhibitors.[10] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Experimental Workflow
The overall workflow for screening and characterizing this compound as a potential enzyme inhibitor is depicted below. This process begins with compound preparation and proceeds through a tiered screening approach, culminating in detailed characterization of promising interactions.
Caption: General experimental workflow for enzyme inhibitor screening.
Data Presentation
Quantitative results from the enzyme inhibition assays should be summarized in tables to facilitate comparison of the potency of this compound against different enzymes.
Table 1: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | Positive Control | IC50 of this compound (µM) |
|---|---|---|---|
| CYP1A2 | Phenacetin | α-Naphthoflavone | Data |
| CYP2C9 | Diclofenac | Sulfaphenazole | Data |
| CYP2D6 | Dextromethorphan | Quinidine | Data |
| CYP3A4 | Midazolam | Ketoconazole | Data |
Table 2: Cyclooxygenase Inhibition Profile of this compound
| Enzyme | Positive Control | IC50 of this compound (µM) |
|---|---|---|
| Ovine COX-1 | SC-560 | Data |
| Human COX-2 | Celecoxib | Data |
Table 3: Protein Kinase Inhibition Profile of this compound
| Kinase Target | Positive Control | IC50 of this compound (µM) |
|---|---|---|
| e.g., Raf Kinase | Sorafenib | Data |
| e.g., Src Kinase | Staurosporine | Data |
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms using human liver microsomes.[11][12]
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound
-
CYP isoform-specific probe substrates and their known inhibitors (see Table 1)
-
Acetonitrile with internal standard (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound (e.g., 0.1 to 100 µM) in phosphate buffer. Also, prepare dilutions of a known inhibitor for each CYP isoform as a positive control.
-
Incubation Mixture Preparation: In a 96-well plate, combine HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP probe substrate to each well.
-
Incubation: Incubate the plate at 37°C for the specified time for each substrate (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and Human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
This compound
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560, Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and positive controls in assay buffer.
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted this compound, positive control, or vehicle to the wells. Incubate for 10 minutes at room temperature.
-
Reaction Mixture: Add the colorimetric probe (TMPD) and the substrate (arachidonic acid) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader. The rate of increase in absorbance is proportional to the COX activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Protein Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for assessing kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[14]
Materials:
-
Target protein kinase and its specific substrate peptide
-
Kinase assay buffer
-
ATP
-
This compound
-
Known kinase inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound and a positive control in the kinase assay buffer.
-
Kinase Reaction Setup: In a white assay plate, add the target kinase, its substrate, and the diluted test compound or controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Potential Signaling Pathway Modulation
Should this compound prove to be an effective COX inhibitor, it would modulate the arachidonic acid signaling cascade, a key pathway in inflammation and pain.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 8-Methoxynaphthalene-1-ol | 3588-75-8 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Biological Activity of 5-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxynaphthalen-1-ol, a derivative of naphthol, possesses a phenolic hydroxyl group and a methoxy group on a naphthalene scaffold. This chemical structure suggests the potential for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The evaluation of these activities is a critical step in the exploration of its therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological profile of this compound.
Data Presentation: Summary of Potential In Vitro Biological Activities
The following table summarizes key in vitro assays that can be employed to quantify the biological activity of this compound. Expected results, such as IC50 values, will need to be determined experimentally.
| Biological Activity | Assay | Principle | Key Parameters to Determine |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1] | IC50 (µM) |
| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to reduce the pre-formed ABTS radical cation, leading to a decrease in absorbance.[2][3] | Trolox Equivalent Antioxidant Capacity (TEAC), IC50 (µM) | |
| Anti-inflammatory Activity | Cyclooxygenase (COX-1 & COX-2) Inhibition Assay | Measures the inhibition of prostaglandin E2 (PGE2) production by COX enzymes.[4] | IC50 (µM) for COX-1 and COX-2 |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measures the inhibition of the formation of leukotrienes from arachidonic acid by 5-LOX.[5] | IC50 (µM) | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition Assay | Measures the inhibition of AChE-catalyzed hydrolysis of acetylthiocholine using Ellman's reagent.[6][7] | IC50 (µM) |
Experimental Protocols
Antioxidant Activity Assays
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[8] In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the absorbance at 517 nm decreases.[1]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or the standard (e.g., Ascorbic Acid, Trolox) to the respective wells. For the blank, use 100 µL of methanol.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.[1][8]
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.[9]
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[2] The reduction of ABTS•+ by an antioxidant results in a loss of color.[2]
Protocol:
-
Preparation of ABTS•+ Solution:
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or the standard (e.g., Trolox) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.[2]
-
Measure the absorbance at 734 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately add the TMPD solution.
-
Measure the absorbance at 590 nm kinetically for 5-10 minutes.[11]
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and subsequently calculate the IC50 value for both COX-1 and COX-2.
Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs). The formation of the product can be monitored by measuring the increase in absorbance at 234 nm.[12]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a quartz cuvette, add the assay buffer and the 5-LOX enzyme solution.
-
Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.[12]
-
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Enzyme Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[7] This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer and the AChE solution.
-
Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., Donepezil, Galantamine) as a positive control.
-
Incubate the plate at room temperature for 15 minutes.[6]
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[6]
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[6]
Mandatory Visualizations
Caption: General experimental workflow for evaluating the biological activity.
Caption: Principle of antioxidant radical scavenging assays.
Caption: Inhibition of key inflammatory signaling pathways.
Caption: Principle of the acetylcholinesterase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxynaphthalen-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Methoxynaphthalen-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and effective routes for the synthesis of this compound:
-
Selective Demethylation of 1,5-Dimethoxynaphthalene: This is a widely used method involving the cleavage of one of the two methyl ether groups. The key challenge is achieving mono-demethylation with high selectivity. Reagents like boron tribromide (BBr₃) are effective for this transformation.[1][2][3]
-
Aromatization of 5-Methoxy-1-tetralone: This route involves the conversion of the commercially available tetralone to the corresponding naphthol.[4][5] This can be achieved through a two-step process of bromination followed by dehydrobromination, which has been shown to produce good yields.[4][5]
Q2: My yield is low when using BBr₃ for demethylation. How can I improve it?
Low yields in BBr₃ demethylation can stem from several factors. Here are key areas to optimize:
-
Stoichiometry: Ensure at least one equivalent of BBr₃ is used per methoxy group to be cleaved. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.[1] However, studies on aryl methyl ethers suggest that one equivalent of BBr₃ can cleave up to three equivalents of the ether, so careful optimization of the BBr₃:substrate ratio is crucial.[6][7]
-
Temperature: The reaction is often started at low temperatures (-78°C or 0°C) and allowed to warm to room temperature gradually.[1][8] If the reaction is sluggish, a modest increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. Extend the reaction time if the starting material is still present.
-
Reagent Quality: Use a fresh, high-quality BBr₃ solution. BBr₃ is highly reactive with moisture, and exposure to air can deactivate it.[3]
Q3: What are the common side products, and how can I minimize them?
The primary side product in the selective demethylation of 1,5-dimethoxynaphthalene is the fully demethylated product, naphthalene-1,5-diol. Over-reaction can also lead to the formation of unidentified dark-colored impurities.
-
To Minimize Di-demethylation:
-
Carefully control the stoichiometry of BBr₃. Use the minimum effective amount.
-
Maintain low reaction temperatures to improve selectivity.
-
Slow, dropwise addition of BBr₃ to the cooled substrate solution can prevent localized areas of high reagent concentration.[1]
-
-
To Minimize Dark Impurities:
-
Ensure an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.
-
Use high-purity, anhydrous solvents.
-
Q4: How can I effectively purify the final this compound product?
Purification is critical for obtaining a high-purity product.
-
Work-up: After the reaction is complete, it must be carefully quenched. A common method is the slow addition of water, methanol, or a saturated sodium bicarbonate solution to neutralize any remaining BBr₃ and decompose the boron complexes.[1]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.
-
Column Chromatography: The most effective method for separating this compound from the starting material (1,5-dimethoxynaphthalene) and the di-demethylated byproduct (naphthalene-1,5-diol) is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[4]
-
Recrystallization: If the product is obtained as a solid after chromatography, recrystallization from a suitable solvent system can further enhance its purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive BBr₃ reagent due to moisture exposure.[3]2. Insufficient amount of demethylating agent.3. Reaction temperature is too low, leading to an incomplete reaction.4. Sub-optimal reaction time. | 1. Use a fresh bottle or a newly prepared solution of BBr₃.2. Ensure at least 1.1 equivalents of BBr₃ per methoxy group to be cleaved.[1]3. Allow the reaction to slowly warm to room temperature and monitor by TLC. Gentle heating may be required.4. Continue the reaction until TLC analysis shows complete consumption of the starting material. |
| Formation of Multiple Byproducts | 1. Over-reaction due to excess BBr₃ or high temperature, leading to di-demethylation.2. Presence of oxygen or moisture leading to degradation.3. Impurities in the starting material. | 1. Reduce the equivalents of BBr₃. Maintain low temperatures (start at -78°C or 0°C).[8]2. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.3. Purify the 1,5-dimethoxynaphthalene starting material before the reaction. |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous work-up.2. Product co-elutes with impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Optimize the chromatography solvent system. Try a shallower gradient or a different solvent system (e.g., toluene/ethyl acetate). |
Experimental Protocols
Protocol 1: Selective Demethylation of 1,5-Dimethoxynaphthalene using BBr₃
This protocol is based on standard procedures for the demethylation of aryl methyl ethers.[1][2]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate this compound.
Protocol 2: Synthesis from 5-Methoxy-1-tetralone
This protocol is adapted from a literature procedure for the synthesis of 5-methoxy-1-naphthol.[4][5]
-
Bromination: To a solution of 5-methoxy-1-tetralone (1.0 eq) in a mixture of chloroform and ethyl acetate, add cupric bromide (CuBr₂) and heat the mixture to 75-80°C for 2 hours.
-
Dehydrobromination: After cooling, filter the mixture and concentrate the filtrate. Dissolve the crude product in dimethylformamide (DMF). Add lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) and heat the mixture to 130°C for 3 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.
Data Presentation
Table 1: Effect of Demethylating Agent on Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT[2] | High reactivity, effective for hindered ethers | Highly corrosive, moisture-sensitive, can lead to over-reaction[8] |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux[8] | Inexpensive | Harsh conditions, low functional group tolerance, potential for side reactions |
| Aluminum Chloride (AlCl₃) | DCM or MeCN, Heat[8] | Milder than BBr₃ | Lower reactivity, may require higher temperatures |
| Thiolates (e.g., EtSNa) | DMF, High Temperature[2] | Good for certain substrates | Requires strong nucleophiles and high temperatures |
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 5-Methoxynaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxynaphthalen-1-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as the corresponding naphthol precursor, byproducts from the methylation reaction, and colored impurities arising from oxidation or side reactions. The crude product often appears as a green to dark brown solid or crystals.[1]
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. For thermally stable compounds, sublimation under reduced pressure can also be a viable option.
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A common starting point for related methoxynaphthalenes is ethanol.[2] Acetic acid has also been reported as a solvent for recrystallization.[1] To select the best solvent, small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures) are recommended.
Q4: My recrystallization attempt resulted in poor crystal formation or an oily product. What should I do?
A4: This can be due to several factors:
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.
-
Cooling too rapidly: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Presence of significant impurities: If the crude product is highly impure, it may inhibit crystallization. In such cases, a preliminary purification step, such as column chromatography, might be necessary.
Q5: What is a suitable stationary phase and mobile phase for column chromatography of this compound?
A5: For compounds of moderate polarity like this compound, silica gel is a suitable stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. Based on purification of similar compounds, a 3:1 mixture of n-hexane and acetone can be a good starting point to test with thin-layer chromatography (TLC).[3] The optimal solvent ratio should be determined by TLC analysis to achieve good separation between the desired compound and its impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation | - Too much solvent was used. - The solution was not cooled to a sufficiently low temperature. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again. - Cool the solution in an ice bath for an extended period. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is too soluble in the chosen solvent. | - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise at the elevated temperature until the solution becomes slightly turbid, then clarify by adding a few drops of the hot solvent and allow to cool slowly. |
| Colored impurities in crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the filtrate in an ice bath to try and recover a second crop of crystals. Note that the second crop may be less pure. - Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Cracking or channeling of the column bed | - Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Broad or tailing bands during elution | - The column is overloaded with the sample. - The compound is interacting strongly with the stationary phase. | - Use a larger column or reduce the amount of sample loaded. - Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Green to dark brown to white solid or crystals | [1] |
| Melting Point | 140 to 144 °C (Solvent: Acetic acid) | [1] |
| Boiling Point | 190 to 200 °C at 15 Torr | [1] |
| Purity (Commercial Sample) | 95% | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from a protocol for 2-Methoxynaphthalene[2])
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane:ethyl acetate in different ratios). The ideal system will give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
References
Overcoming solubility issues of 5-Methoxynaphthalen-1-ol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Methoxynaphthalen-1-ol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature. Based on its chemical structure, which includes a largely non-polar naphthalene ring system, a polar hydroxyl (-OH) group, and a moderately polar methoxy (-OCH3) group, its solubility profile can be predicted. It is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The hydroxyl group can participate in hydrogen bonding, which may impart slight solubility in polar protic solvents.
Q2: I am observing precipitation of this compound when I add my stock solution to an aqueous buffer. What is causing this?
A2: This phenomenon, known as precipitation, is common when a concentrated stock solution of a poorly water-soluble compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent is miscible with the water, but the compound itself is not soluble in the resulting mixed-solvent system at the desired final concentration.
Q3: What is the maximum recommended concentration of common organic solvents in cell-based assays?
A3: The tolerance of cell lines to organic solvents varies. It is crucial to perform a vehicle control experiment to determine the maximum concentration of a solvent that does not affect cell viability or the experimental outcome. As a general guideline, the final concentration of dimethyl sulfoxide (DMSO) in cell culture media should be kept below 0.5% (v/v), and for some sensitive cell lines, it may need to be as low as 0.1%.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in a Chosen Solvent
-
Initial Troubleshooting Steps:
-
Verify Compound Purity: Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity grade of this compound.
-
Gentle Heating and Agitation: Gently warming the solution while stirring or sonicating can help overcome the activation energy barrier for dissolution. Be cautious with temperature to avoid degradation of the compound.
-
Particle Size Reduction: Grinding the solid this compound to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.
-
Issue 2: Precipitation of the Compound in Aqueous Buffers
If the initial troubleshooting steps are insufficient, the following solubility enhancement techniques can be employed.
-
Co-solvent Systems: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
pH Adjustment: As a phenolic compound, the hydroxyl group of this compound is weakly acidic. Increasing the pH of the aqueous solution will deprotonate the hydroxyl group, forming a more polar phenolate ion, which is generally more soluble in water.[1][2]
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[3][4]
-
Surfactants: Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][6][7] When the solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.[6]
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS | Very Low | The large, non-polar naphthalene ring dominates the molecule's properties. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group allows for hydrogen bonding with the solvent.[8] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Good dipole-dipole interactions with the polar functional groups. |
| Non-polar | Toluene, Hexane | Low to Moderate | The non-polar naphthalene core will interact favorably with non-polar solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
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Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol).
-
To prepare the working solution, slowly add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare a suspension of this compound in the desired aqueous buffer.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Continue to add the base until the compound is fully dissolved.
-
Be aware that high pH may affect the stability of the compound or be incompatible with your experimental system.[2]
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like HP-β-CD).
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter the solution to remove any undissolved this compound. The filtrate will contain the soluble inclusion complex.
Protocol 4: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Select a water-soluble carrier (e.g., PVP, PEG).[5]
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).[6]
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is the solid dispersion, which can be scraped and milled into a powder for use.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Example of a signaling pathway inhibited by the compound.
Caption: Key factors that influence the solubility of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scispace.com [scispace.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 1-Naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 1-naphthol to synthesize 1-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the methylation of 1-naphthol?
A1: The most common method is the Williamson ether synthesis, which involves the deprotonation of 1-naphthol with a base to form the naphthoxide ion, followed by a nucleophilic substitution reaction (SN2) with a methylating agent. Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.
Q2: What is the difference between O-methylation and C-methylation of 1-naphthol?
A2: O-methylation results in the desired product, 1-methoxynaphthalene, where the methyl group is attached to the oxygen atom of the hydroxyl group. C-methylation is a potential side reaction where the methyl group attaches directly to the naphthalene ring, for example, forming 2-methyl-1-naphthol. The choice of reagents and reaction conditions can influence the selectivity between O- and C-methylation.
Q3: Which methylating agent should I choose?
A3: The choice of methylating agent depends on factors like reactivity, safety, and environmental considerations.
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Dimethyl sulfate is highly reactive and often gives high yields but is also highly toxic and carcinogenic.
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Methyl iodide is also a very effective methylating agent.
-
Dimethyl carbonate (DMC) is considered a greener, non-toxic alternative, though it may require specific conditions like the use of a phase transfer catalyst to achieve high yields.
-
Methanol can also be used, but under certain catalytic conditions, it may favor C-alkylation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This allows you to observe the consumption of the starting material (1-naphthol) and the formation of the product (1-methoxynaphthalene).
Troubleshooting Guide
Issue 1: Low or No Yield of 1-Methoxynaphthalene
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | The hydroxyl group of 1-naphthol must be fully deprotonated to form the reactive naphthoxide ion. Ensure you are using a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) and an appropriate amount. In some cases, a stronger base like sodium hydride (NaH) might be necessary. |
| Poor Nucleophilicity | The solvent can significantly impact the nucleophilicity of the naphthoxide. Polar aprotic solvents like acetone, DMF, or DMSO can enhance the reaction rate. |
| Inactive Methylating Agent | Ensure the methylating agent is not degraded. Use a fresh bottle or purify the reagent if necessary. |
| Insufficient Reaction Time or Temperature | Williamson ether synthesis can sometimes require several hours of reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction temperature is appropriate for the chosen solvent and methylating agent. |
| Presence of Water | For reactions using bases like potassium carbonate in solvents like acetone, the presence of water can be detrimental. Ensure your glassware and solvent are dry. |
Issue 2: Formation of Side Products (e.g., C-alkylation)
| Potential Cause | Troubleshooting Suggestion |
| Reaction Conditions Favoring C-Alkylation | High temperatures and the use of certain catalysts with methanol as the methylating agent can promote C-alkylation. To favor O-methylation, use classic Williamson ether synthesis conditions with dimethyl sulfate or methyl iodide, or employ dimethyl carbonate with a phase transfer catalyst. |
| Ambident Nucleophile Reactivity | The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. The choice of solvent and counter-ion can influence the site of methylation. |
Data Presentation: Comparison of Methylating Agents
The following table summarizes the performance of different methylating agents for the O-methylation of 1-naphthol.
| Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield of 1-Methoxynaphthalene | Notes |
| Dimethyl Sulfate | NaOH (10% aq.) | Water | Not specified | Gentle warming | Good | Highly toxic and carcinogenic. |
| Methyl Iodide | K₂CO₃ | Acetone | Overnight | Reflux | ~60% (for 2-naphthol) | Iodomethane is volatile and should be handled in a fume hood. |
| Dimethyl Carbonate | NaOH or KOH | Water (with PTC) | 3-6 hours | 60-85°C | High | A greener alternative. Requires a phase transfer catalyst (PTC) like TBAB for high yield in aqueous media. |
| Methanol | Alumina catalyst | - | - | 320-380°C | - | Primarily leads to C-alkylation (2-methyl-1-naphthol). |
Experimental Protocols
Protocol 1: Methylation using Dimethyl Sulfate[1][3]
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Preparation : In a suitable reaction flask, dissolve 10 g of 1-naphthol in 40 g of a 10% aqueous sodium hydroxide solution.
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Reaction : Cool the solution and add 8 mL of dimethyl sulfate with continuous shaking. Gentle warming may be required to initiate the reaction. The product, 1-methoxynaphthalene, will begin to separate as a solid.
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Work-up : After the reaction is complete, heat the mixture to boiling to destroy any unreacted dimethyl sulfate. Make the solution alkaline with additional sodium hydroxide if necessary.
-
Isolation : Filter the solid product and wash it thoroughly with water.
-
Purification : The crude product can be purified by recrystallization from dilute alcohol.
Protocol 2: Methylation using Methyl Iodide[3][13]
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Preparation : In a round-bottom flask, suspend 1-naphthol and an excess of anhydrous potassium carbonate in acetone.
-
Reaction : Add methyl iodide to the mixture. Heat the mixture to reflux overnight with vigorous stirring.
-
Work-up : After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
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Isolation : Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification : The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Green Methylation using Dimethyl Carbonate with Phase Transfer Catalysis[6][10]
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Preparation : Prepare a 10-15% aqueous solution of sodium hydroxide or potassium hydroxide. Dissolve 1-naphthol in this solution.
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Catalyst Addition : Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Reaction : Add dimethyl carbonate dropwise to the stirred mixture. The recommended molar ratio of 1-naphthol:dimethyl carbonate:sodium hydroxide is approximately 1:0.9:0.6. Heat the reaction mixture to 60-85°C for 3-6 hours.
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Work-up : Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
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Isolation : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with water and then with brine.
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Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent using a rotary evaporator to obtain the product.
Visualizations
Caption: General experimental workflow for the methylation of 1-naphthol.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Enhancing the Biological Activity of 5-Methoxynaphthalen-1-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving 5-Methoxynaphthalen-1-ol derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of this compound derivatives?
A1: Enhancing biological activity typically involves chemical modifications to alter the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. Key strategies include:
-
Prenylation: The addition of a prenyl group can enhance lipophilicity and improve interaction with biological membranes, often leading to increased bioactivity.[1]
-
Alkylation/Esterification: Introducing alkyl or ester groups can modify the compound's polarity and ability to form hydrogen bonds, which can influence target binding and cell permeability. Esterification of related naphthalene derivatives has been shown to enhance antioxidant activity.[2]
-
Halogenation: Adding halogen atoms (F, Cl, Br) can alter electronic properties and metabolic stability, potentially leading to stronger interactions with biological targets.
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Introducing Heterocyclic Moieties: Incorporating rings containing nitrogen, oxygen, or sulfur can introduce new binding interactions and improve pharmacokinetic properties. For example, 1,3,4-oxadiazole moieties have been used in designing antioxidant naphthyl derivatives.[3]
Q2: My synthesized derivative shows poor aqueous solubility. How can I address this for biological assays?
A2: Poor solubility is a common challenge. Consider the following approaches:
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Co-solvents: Use biocompatible solvents like DMSO or ethanol to prepare stock solutions, which are then diluted in the assay medium. Ensure the final solvent concentration is low enough to not affect the biological system.
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Formulation Strategies: For in-vivo studies, formulation with cyclodextrins, lipids, or nanoparticles can improve solubility and bioavailability.
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Structural Modification: Introduce polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, to the molecular scaffold to increase hydrophilicity.
Q3: How do I begin a Structure-Activity Relationship (SAR) study for my derivatives?
A3: A systematic SAR study is crucial for rational drug design.[4][5] The goal is to understand how specific structural features of your molecules correlate with their biological activity.
-
Define a Core Scaffold: Start with the this compound core.
-
Systematic Modifications: Synthesize a series of analogues where you systematically vary one functional group at a time (e.g., change substituents at a specific position on the naphthalene ring).
-
Biological Evaluation: Test all derivatives in the same biological assay(s) to ensure data comparability.
-
Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity to identify key pharmacophores and structural requirements for activity.
Q4: What are some common biological targets for this compound derivatives?
A4: Naphthol and its derivatives are known for a wide range of biological activities.[6][7] Based on related structures, potential targets include:
-
Enzymes: Acetylcholinesterase (AChE), carbonic anhydrases (CAs), and 5-lipoxygenase (5-LOX) are potential targets for anti-inflammatory and neuroprotective activities.[6][8]
-
Signaling Pathway Components: Derivatives may modulate inflammatory pathways like Toll-Like Receptor (TLR) signaling. A methoxyphenyl derivative has been shown to inhibit both MyD88- and TRIF-dependent pathways.[9]
-
Ion Channels: Some naphthalene derivatives have been found to inhibit voltage-dependent L-type Ca2+ channels.[2]
Section 2: Troubleshooting Guides
Problem: Low yield during the demethylation of this compound.
-
Possible Cause: Incomplete reaction or degradation of the product. Boron tribromide (BBr₃) is highly reactive and sensitive to moisture.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM) and perform the reaction under an inert atmosphere (nitrogen or argon).[1]
-
Control Temperature: Add the BBr₃ solution dropwise at a low temperature (-78 °C) to control the reaction's exothermicity.[1]
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Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
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Careful Quenching: Quench the reaction slowly with a saturated sodium bicarbonate solution at a low temperature to avoid side reactions.[1]
-
Problem: The crude product oils out or is difficult to recrystallize.
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Possible Cause: The presence of impurities that inhibit crystal lattice formation. A low melting point of the product can also contribute to this issue.
-
Solution:
-
Column Chromatography: This is the most effective method for purifying non-crystalline or oily products. Use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate).[1]
-
Solvent System for Recrystallization: Experiment with different solvent systems. If a single solvent fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble). One report on 1-naphthol synthesis noted significant oiling out during recrystallization.[10]
-
Trituration: Stir the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce crystallization or solidify the product.
-
Problem: Inconsistent results in the DPPH antioxidant assay.
-
Possible Cause: Instability of the DPPH radical, interference from solvents, or inaccurate timing.
-
Solution:
-
Fresh DPPH Solution: Prepare the DPPH stock solution fresh for each experiment and protect it from light, as it is light-sensitive.[1]
-
Standardize Incubation Time: The reaction between the antioxidant and DPPH is time-dependent. Ensure a consistent incubation time (e.g., 6 minutes) for all samples and standards before measuring absorbance.[1]
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Use a Positive Control: Always include a known antioxidant standard, like Trolox™, in your assay to validate the procedure and normalize results.[1]
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Solvent Blank: Ensure you use a proper blank containing the solvent used to dissolve the test compounds to zero the spectrophotometer.
-
Section 3: Biological Activity Data
The following tables summarize quantitative data for various naphthol derivatives, demonstrating the impact of structural modifications on biological activity.
Table 1: Enzyme Inhibitory Activity of 1-Naphthol Derivatives [6]
| Compound ID | Substituents | Target Enzyme | Inhibition Constant (Kᵢ in µM) |
| 4c | 2-bromo-6-fluoro | hCA I | 0.034 ± 0.54 |
| 4d | 2-bromo-7-fluoro | hCA I | 0.428 ± 0.11 |
| 5a | 2,4-dibromo | hCA I | 0.724 ± 0.18 |
| 4c | 2-bromo-6-fluoro | hCA II | 0.172 ± 0.02 |
| 4d | 2-bromo-7-fluoro | hCA II | 0.211 ± 0.05 |
| 5a | 2,4-dibromo | hCA II | 0.562 ± 0.21 |
| 4c | 2-bromo-6-fluoro | AChE | 0.096 ± 0.01 |
| 4d | 2-bromo-7-fluoro | AChE | 0.112 ± 0.03 |
| 5a | 2,4-dibromo | AChE | 0.177 ± 0.02 |
Data presented as Mean ± SEM. hCA = human Carbonic Anhydrase; AChE = Acetylcholinesterase.
Table 2: Activity of Naphthalene Derivative TAC on Neutrophils and Ion Channels [2]
| Compound/Activity | Target/Stimulus | Measured Effect | IC₅₀ Value |
| TAC | fMLP-induced lysozyme release | Inhibition | Potent (exact value not provided) |
| TAC | Voltage-dependent L-type Ca²⁺ current | Inhibition | 0.8 µM |
*TAC: 2-hydroxymethyl-1-naphthol diacetate
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Prenylated Naphthalen-ol Derivative
This protocol is based on methods for the prenylation of phenolic compounds and involves two main steps: demethylation followed by electrophilic aromatic substitution.[1]
Step A: Demethylation of this compound Precursor (e.g., 1,5-Dimethoxynaphthalene)
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Preparation: Dissolve the starting methoxynaphthalene (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 equivalents) dropwise to the cooled solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter and evaporate the solvent under reduced pressure. Purify the crude naphthalenediol by column chromatography on silica gel.
Step B: Prenylation of Naphthalenediol
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Preparation: Dissolve the purified naphthalenediol (1 equivalent) in a 1:1 mixture of anhydrous diethyl ether and DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 3-methyl-2-buten-1-ol (1.2 equivalents) to the solution. Slowly add BF₃·OEt₂ (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0-4 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the formation of the prenylated product by TLC.
-
Quenching: Upon completion, quench the reaction with water.
-
Extraction: Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. Purify the crude product by column chromatography on silica gel to isolate the desired prenylated naphthalen-ol.[1]
Protocol 2: DPPH Free Radical Scavenging Assay
This protocol measures the antioxidant activity of the synthesized compounds.[1]
-
Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compounds, Trolox™ (as a standard), 96-well microplate, microplate reader.
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.
-
Prepare stock solutions of the synthesized derivatives and the Trolox™ standard in methanol. Create a series of dilutions for each test compound and standard.
-
-
Assay Procedure:
-
Add 190 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or the Trolox™ standard to the respective wells.
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of DPPH solution without the sample).
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Section 5: Diagrams of Pathways and Workflows
Caption: Workflow for the synthesis of a prenylated this compound derivative.
Caption: Inhibition of TLR signaling by a 5-Methoxyphenyl derivative.[9]
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. textile-fabric.com [textile-fabric.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing degradation of 5-Methoxynaphthalen-1-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methoxynaphthalen-1-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Light: Similar to other naphthalene derivatives, this compound is susceptible to photodegradation, which can involve reactions like dimerization and oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, potentially leading to the formation of various decomposition products.
-
Oxidation: The phenolic hydroxyl group and the methoxy group on the naphthalene ring are susceptible to oxidation, especially in the presence of oxygen, heat, or light.
Q2: What is the recommended procedure for handling this compound upon receipt?
A2: Upon receiving a shipment of this compound, it is crucial to first inspect the integrity of the packaging and container. The compound should then be immediately transferred to a designated storage location that meets the recommended conditions. It is also advisable to log the date of receipt and the batch number for proper inventory management.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: Yes, a standard laboratory refrigerator is a suitable option for short- to medium-term storage, provided it maintains a consistent temperature. For long-term storage, a freezer is recommended to minimize degradation. It is important to use a refrigerator that is not used for storing food or beverages.
Q4: How can I visually assess if my sample of this compound has started to degrade?
A4: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color (e.g., from off-white/tan to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. Any noticeable change should prompt a more thorough purity analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (yellowing/browning) | 1. Exposure to light. 2. Oxidation due to improper sealing. 3. Exposure to high temperatures. | 1. Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. 2. Ensure the container is tightly sealed. Consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at the recommended low temperature. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | 1. Degradation of the compound. 2. Contamination of the sample or solvent. | 1. Perform a forced degradation study on a small amount of fresh material to identify potential degradation products and their retention times. 2. Re-run the analysis with freshly prepared solutions and high-purity solvents. 3. Analyze a blank (solvent only) to rule out solvent contamination. |
| Poor solubility of the compound compared to previous batches | 1. Formation of less soluble degradation products or polymers. 2. Incorrect solvent or solvent of insufficient purity. | 1. Confirm the purity of the sample using an appropriate analytical method. 2. Verify the identity and purity of the solvent being used. |
| Inconsistent experimental results using the compound | 1. Degradation of the stock solution over time. 2. Inconsistent purity between different aliquots of the solid. | 1. Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, protect it from light and store it at a low temperature for a limited time. 2. If the solid appears heterogeneous, gently mix the entire batch before taking a sample. For critical experiments, re-qualify the purity of the material. |
Storage Conditions and Stability Data
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and provides illustrative stability data based on general principles for phenolic and naphthalene compounds.
| Parameter | Recommended Condition | Expected Stability (Illustrative) |
| Temperature | Long-term: -20°C Short-term: 2-8°C | At -20°C, a high-purity solid should remain stable for >2 years. At 2-8°C, stability is expected to be >1 year. At ambient temperature (20-25°C), degradation may become noticeable within months. |
| Light | Store in the dark (amber vials or protected from light) | Continuous exposure to laboratory light at ambient temperature can lead to significant degradation within weeks to months. |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | Storage under air can lead to oxidative degradation over time, accelerated by heat and light. |
| Humidity | Store in a dry environment (desiccator for opened containers) | While not highly hygroscopic, moisture can potentially facilitate certain degradation pathways. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Adjust the pH of the aqueous component to approximately 3.0 with phosphoric acid.
-
Filter and degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Then, dilute 1 mL of this solution to 10 mL with the mobile phase.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
5. Analysis:
-
Inject the blank (mobile phase), the working standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms.
6. Calculation of Purity:
-
Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.
-
Area % Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions and solid material to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and 60°C. If no degradation is observed, use 1 N HCl.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and 60°C. If no degradation is observed, use 1 N NaOH.
-
Oxidation: Treat with 3% H₂O₂ at room temperature. If no degradation is observed, use 30% H₂O₂.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (as developed in Protocol 1, potentially with a gradient elution to separate all degradation products).
-
Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products for structural elucidation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for storage and analysis.
Technical Support Center: Scaling Up the Synthesis of 5-Methoxynaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxynaphthalen-1-ol, particularly when scaling up for larger studies.
I. Synthesis Overview and Workflow
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1,5-dihydroxynaphthalene, from naphthalene. The second step is the selective mono-methylation of 1,5-dihydroxynaphthalene to yield the desired product.
Technical Support Center: Method Development for High-Throughput Screening of 5-Methoxynaphthalen-1-ol Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of 5-Methoxynaphthalen-1-ol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets for this compound and its analogs?
A1: Based on structural similarities to known pharmacophores, potential biological targets for this compound analogs include G-Protein Coupled Receptors (GPCRs), such as melatonin receptors, and enzymes like monoamine oxidases (MAOs).[1][2] Therefore, initial screening efforts could focus on assays measuring the modulation of these targets.
Q2: Which high-throughput screening (HTS) assay formats are suitable for screening this compound analogs?
A2: Several HTS assay formats are applicable, depending on the target of interest. For GPCRs like melatonin receptors, luminescence-based reporter gene assays or fluorescence-based assays monitoring second messenger levels (e.g., cAMP or calcium) are common.[3] For enzyme targets such as MAO, fluorescence-based assays that detect the product of the enzymatic reaction (e.g., hydrogen peroxide) are widely used.[2][4][5]
Q3: My this compound analog is showing high fluorescence in the assay, leading to false positives. How can I address this?
A3: Compounds with intrinsic fluorescence, a common characteristic of phenolic compounds, can interfere with fluorescence-based assays.[6] To mitigate this, consider the following:
-
Counter-screening: Perform a screen in the absence of the biological target to identify compounds that are inherently fluorescent.
-
Use a red-shifted fluorophore: Compounds often fluoresce in the blue-green region. Using a red-shifted dye can help to minimize spectral overlap.
-
Time-resolved fluorescence (TRF): This technique can help to reduce background fluorescence from interfering compounds.
-
Orthogonal assays: Confirm hits using a different assay platform with an alternative detection method, such as a luminescence-based assay, which is less prone to fluorescence interference.[6]
Q4: I am observing a high rate of false negatives in my screen. What are the possible causes?
A4: False negatives can arise from several factors:
-
Compound precipitation: The this compound analogs may have poor solubility in the assay buffer, leading to precipitation and an apparent lack of activity. Visually inspect assay plates for precipitates and consider modifying the buffer composition (e.g., adding a small percentage of DMSO).
-
Compound degradation: The compounds may be unstable under the assay conditions (e.g., sensitive to light or pH).
-
Insufficient incubation time: The compound may require a longer incubation period to exert its biological effect.
-
Assay conditions: The concentration of the target or substrate may not be optimal for detecting inhibition or activation.
Q5: How should I analyze the data from my high-throughput screen?
A5: A typical HTS data analysis workflow includes the following steps:[7]
-
Data normalization: Correct for systematic errors, such as plate-to-plate variation, using methods like percent inhibition or Z-score.[8][9][10]
-
Quality control: Assess the quality of the screen using metrics like the Z'-factor, which should ideally be above 0.5 for a robust assay.[11]
-
Hit identification: Identify active compounds ("hits") based on a predefined activity threshold (e.g., greater than 3 standard deviations from the mean of the negative controls).
-
Dose-response analysis: For confirmed hits, perform dose-response experiments to determine their potency (e.g., IC50 or EC50).
Troubleshooting Guides
Guide 1: Troubleshooting Poor Assay Performance (Low Z'-factor)
| Symptom | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | Suboptimal reagent concentration (enzyme, substrate, or tracer). | Titrate all critical reagents to determine their optimal concentrations. |
| Incorrect buffer composition (pH, ionic strength). | Optimize the buffer conditions for the specific biological target. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. | |
| High Variability in Controls | Inconsistent dispensing by liquid handlers. | Calibrate and validate the performance of all automated liquid handling equipment.[12] |
| Reagent instability. | Assess the stability of all reagents under assay conditions and prepare fresh reagents as needed.[13] | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or use barrier plates to minimize evaporation. |
Guide 2: Troubleshooting Issues with Phenolic Compounds
| Symptom | Possible Cause | Suggested Solution |
| Compound Autofluorescence | Intrinsic fluorescence of the naphthalenol scaffold. | Use a red-shifted fluorescent probe to minimize spectral overlap. Perform a counter-screen without the target to identify fluorescent compounds. |
| Compound Quenching | The compound absorbs the excitation or emission light of the fluorophore. | Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's spectra. If overlap exists, consider a different fluorophore or assay technology. |
| Compound Aggregation | Poor solubility of hydrophobic analogs. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[6] Visually inspect plates for precipitation. |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase. | For HPLC-based assays, use a column with end-capping or adjust the mobile phase pH to suppress silanol interactions.[14] |
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for Monoamine Oxidase B (MAO-B) Inhibitors
This protocol is adapted from a one-step fluorescence assay for MAO inhibitors.[2][4]
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
384-well black, flat-bottom plates
-
This compound analogs dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Amplex® Red and HRP in assay buffer.
-
In a 384-well plate, add 1 µL of the test compound solution.
-
Add 25 µL of a solution containing MAO-B enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the MAO-B substrate solution.
-
Incubate the plate for 45 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Include positive controls (known MAO-B inhibitor, e.g., deprenyl) and negative controls (DMSO vehicle) on each plate.
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
| Parameter | Value | Reference |
| Z'-factor | > 0.7 | [2] |
| Benzylamine Km | 0.80 µmol/L | [2] |
| Deprenyl IC50 | 7.04 nmol/L | [2] |
Protocol 2: Luminescence-Based HTS Assay for Melatonin Receptor Agonists
This protocol describes a cell-based reporter assay for screening melatonin receptor agonists.
Materials:
-
CHO cells stably co-expressing a human melatonin receptor (e.g., MT1) and a luciferase reporter gene under the control of a cAMP-responsive element (CRE).
-
Cell culture medium
-
Test compounds (this compound analogs) in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, solid-bottom plates
Procedure:
-
Seed the engineered CHO cells into 384-well plates and incubate overnight.
-
Add test compounds to the cells at various concentrations.
-
Incubate for a predetermined time (e.g., 3-6 hours) to allow for receptor activation and reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal using a plate reader.
-
Include a known melatonin receptor agonist (e.g., melatonin) as a positive control and DMSO as a negative control.
Data Analysis: Calculate the fold activation of the luciferase signal for each compound relative to the negative control.
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay robustness. |
| Melatonin EC50 | Sub-nanomolar range | Potency of the standard agonist. |
| Assay Window | > 5-fold | The ratio of the signal from the positive control to the negative control. |
Visualizations
Caption: High-Throughput Screening (HTS) Workflow.
Caption: Troubleshooting Decision Tree for Low Z'-factor.
Caption: Hypothetical Melatonin Receptor Signaling Pathway.
References
- 1. High-throughput screening assay for new ligands at human melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 3. Development of a high-throughput bioassay to screen melatonin receptor agonists using human melatonin receptor expressing CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTS Quality Control and Data Analysis: A Process to Maximize Info...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. dispendix.com [dispendix.com]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of 5-Methoxynaphthalen-1-ol and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of the antifungal activity of 5-Methoxynaphthalen-1-ol, a naturally derived compound, against established commercial fungicides. Due to a lack of specific experimental data on the antifungal activity of this compound, this comparison utilizes data from structurally related methoxynaphthalene compounds as a proxy. The performance of these related compounds is contrasted with key commercial antifungals, supported by experimental data and detailed methodologies to offer a valuable resource for researchers in the field of mycology and drug discovery.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for methoxynaphthalene derivatives and widely used commercial fungicides against various fungal pathogens.
Table 1: Antifungal Activity of Methoxynaphthalene Derivatives
| Compound | Fungal Species | MIC (µg/mL) |
| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | 250 |
| 2-Methoxynaphthalene-1,4-dione | Cryptococcus spp. | 3.12 - 12.5 |
Table 2: Antifungal Activity of Commercial Fungicides
| Fungicide | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole | Candida albicans | 0.125 - 16 | 0.5 | 2 |
| Candida albicans | - | - | 8 | |
| Amphotericin B | Aspergillus fumigatus | 0.12 - 2 | - | - |
| Aspergillus spp. | - | - | >2 | |
| Terbinafine | Trichophyton rubrum | - | <0.5 | ≥0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
The data presented in this guide is primarily based on standardized broth microdilution methods, which are widely accepted for determining the MIC of antifungal agents.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This protocol is employed for assessing the susceptibility of filamentous fungi, including species like Aspergillus and Trichophyton, to antifungal compounds.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of new antifungal drugs and for overcoming resistance.
Proposed Mechanism of Naphthalene Derivatives
The precise antifungal mechanism of this compound is not yet elucidated. However, studies on related naphthoquinone compounds suggest a potential mechanism involving the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage vital cellular components and disrupt mitochondrial function.
Mechanisms of Commercial Fungicides
Commercial antifungal agents target specific structures or pathways in fungal cells that are different from or absent in human cells.
-
Azoles (e.g., Fluconazole): This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.
-
Allylamines (e.g., Terbinafine): Terbinafine inhibits the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell.
The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by azoles and allylamines.
Conclusion
While direct data on the antifungal activity of this compound is currently unavailable, preliminary findings for related methoxynaphthalene compounds suggest potential antifungal properties. The MIC value of 250 µg/mL for 8-methoxynaphthalen-1-ol against Athelia rolfsii indicates a lower potency compared to the established commercial fungicides fluconazole, amphotericin B, and terbinafine, which exhibit MICs in the lower µg/mL range against a broad spectrum of pathogenic fungi. However, the more promising activity of 2-methoxynaphthalene-1,4-dione against Cryptococcus spp. highlights the potential of the naphthalene scaffold in antifungal drug discovery.
Further research is imperative to isolate and test this compound against a panel of clinically relevant fungal pathogens to definitively determine its antifungal spectrum and potency. Elucidating its precise mechanism of action will also be crucial in assessing its potential as a lead compound for the development of new antifungal therapies. The standardized methodologies and comparative data presented in this guide provide a framework for such future investigations.
A Comparative Study: 5-Methoxynaphthalen-1-ol vs. 1-Methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxynaphthalen-1-ol and 1-Methoxynaphthalene, two isomeric naphthalene derivatives. While both share a common structural backbone, the presence and position of the hydroxyl group in this compound significantly influence its chemical and biological properties compared to the simple methoxy ether, 1-Methoxynaphthalene. This document summarizes their physicochemical properties, synthesis, reactivity, and potential applications, with a focus on aspects relevant to drug discovery and development.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of this compound and 1-Methoxynaphthalene is presented below. These properties are fundamental to understanding their behavior in chemical reactions and biological systems.
| Property | This compound | 1-Methoxynaphthalene |
| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O |
| Molecular Weight | 174.20 g/mol [1] | 158.20 g/mol [2] |
| Appearance | Green to dark brown to white solid or crystals[1] | Colorless to light yellow liquid[3][4] |
| Melting Point | 140-144 °C[1] | 5 °C[5] |
| Boiling Point | 190-200 °C at 15 Torr[1] | 135-137 °C at 12 mmHg[4][6] |
| Density | 1.193 g/cm³ (predicted)[1] | 1.09 g/mL at 25 °C[4][6] |
| Solubility | No data available | Insoluble in water; soluble in ethanol, ether, benzene, and chloroform.[4] |
| CAS Number | 3588-80-5[1] | 2216-69-5[2] |
Synthesis
The synthetic routes to this compound and 1-Methoxynaphthalene differ significantly, primarily due to the starting materials and the desired functional groups.
Synthesis of this compound
A known method for the synthesis of this compound starts from the commercially available 5-methoxy-1-tetralone. The process involves bromination followed by dehydrobromination to yield the target naphthol.[7]
Experimental Protocol: Synthesis of this compound from 5-Methoxy-1-tetralone [7]
-
Bromination: To a solution of 5-methoxy-1-tetralone in ethyl acetate, add cupric bromide.
-
Reflux the mixture to effect bromination.
-
Dehydrobromination: After completion of the bromination, the crude product is treated with lithium bromide and lithium carbonate in dimethylformamide (DMF).
-
Heat the mixture to induce dehydrobromination, leading to the formation of this compound.
-
Purification: The final product can be purified by column chromatography.
Synthesis of 1-Methoxynaphthalene
1-Methoxynaphthalene is commonly synthesized from 1-naphthol via a Williamson ether synthesis.[8]
Experimental Protocol: Williamson Ether Synthesis of 1-Methoxynaphthalene from 1-Naphthol [8]
-
Deprotonation: Dissolve 1-naphthol in an aqueous solution of a base, such as sodium hydroxide, to form the sodium 1-naphthoxide salt.
-
Methylation: To the resulting solution, add a methylating agent, such as dimethyl sulfate or methyl iodide.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.
Reactivity
The reactivity of these two compounds is markedly different due to the presence of the hydroxyl group in this compound.
This compound
The presence of both a hydroxyl and a methoxy group, which are both activating and ortho,para-directing, makes the naphthalene ring of this compound highly susceptible to electrophilic aromatic substitution. The hydroxyl group is a stronger activating group than the methoxy group. Based on the positions of these substituents, the most activated positions for electrophilic attack are C2, C4, and C6. Steric hindrance may influence the regioselectivity of these reactions.
1-Methoxynaphthalene
The reactivity of 1-Methoxynaphthalene is primarily governed by the activating, ortho,para-directing methoxy group.[9] This makes the C2 and C4 positions particularly susceptible to electrophilic attack. Due to steric hindrance from the peri-hydrogen at the C8 position, electrophilic substitution is often favored at the C4 position.[9] Common electrophilic substitution reactions include nitration, bromination, and Friedel-Crafts acylation.[3]
Comparative Reactivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Expected Major Product(s) with this compound | Expected Major Product(s) with 1-Methoxynaphthalene |
| Nitrating Mixture (HNO₃/H₂SO₄) | Mixture of nitro-substituted 5-methoxynaphthalen-1-ols | 1-Methoxy-4-nitronaphthalene and 1-Methoxy-2-nitronaphthalene[3] |
| Bromine (Br₂) or NBS | Mixture of bromo-substituted 5-methoxynaphthalen-1-ols | 4-Bromo-1-methoxynaphthalene[3] |
| Acyl Chloride/Lewis Acid (e.g., CH₃COCl/AlCl₃) | Mixture of acetyl-substituted 5-methoxynaphthalen-1-ols | 4-Acetyl-1-methoxynaphthalene and 2-Acetyl-1-methoxynaphthalene[3] |
Biological Activity and Applications in Drug Development
The structural differences between these two molecules also translate to different biological activities and potential applications in drug development.
This compound
While specific biological activities of this compound are not extensively documented, it has been used as a precursor in the synthesis of a novel naphthoquinone-naphthol derivative that exhibited promising anticancer activity against various cancer cell lines.[10] This suggests that the 5-methoxy-1-naphthol scaffold could be a valuable building block for the development of new therapeutic agents.
1-Methoxynaphthalene
1-Methoxynaphthalene serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Notably, it is a precursor in some synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[8] It is also used as a substrate to investigate the activity of enzymes like cytochrome c peroxidase.[11]
Signaling Pathway Involvement (Hypothetical)
Direct evidence for the involvement of either compound in specific signaling pathways is limited. However, based on the known biological activities of related naphthol and naphthalene derivatives, some hypotheses can be drawn.
Naphthol derivatives have been associated with a range of biological effects, including antioxidant and anticancer activities.[4] These activities often involve modulation of cellular signaling pathways. For instance, compounds with antioxidant properties may influence pathways related to oxidative stress, such as the Nrf2-Keap1 pathway. Anticancer activity can be mediated through various pathways, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Given that a derivative of this compound has shown anticancer properties, it is plausible that this compound or its derivatives could interact with cancer-related signaling pathways.
Conclusion
This compound and 1-Methoxynaphthalene, while structurally related, exhibit distinct physicochemical properties, require different synthetic strategies, and are expected to show different reactivity patterns. The presence of the hydroxyl group in this compound not only alters its physical properties but also introduces a key functional group that can be exploited for further chemical modifications and may impart specific biological activities. While 1-Methoxynaphthalene is an established intermediate in the synthesis of existing drugs, the potential of this compound as a scaffold for novel therapeutic agents is an area that warrants further investigation, particularly in the field of oncology. This comparative guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of these two naphthalene derivatives.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. usbio.net [usbio.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Efficacy of 5-Methoxynaphthalen-1-ol compared to other naphthalene derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Methoxynaphthalen-1-ol against other notable naphthalene derivatives. The following sections detail quantitative data from various studies, outline experimental methodologies, and visualize key signaling pathways implicated in the activity of these compounds.
Introduction
Naphthalene and its derivatives represent a significant class of bicyclic aromatic hydrocarbons that have been extensively explored in medicinal chemistry. Their rigid structure provides a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, also known as 8-methoxy-1-naphthol, is one such derivative that has demonstrated biological activity. This guide aims to contextualize its efficacy by comparing it with other naphthalene derivatives for which quantitative data is available.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anticancer and antifungal activities of various naphthalene derivatives, including the available data for a synonym of this compound. This allows for a direct comparison of their potency.
Table 1: Comparative Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)
| Compound/Derivative Class | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Naphthoquinone-naphthol derivative 13 | - | 1.18 | 2.25 | - | [1] |
| Naphthalene-substituted triazole spirodienone 6a | - | - | 0.08 | 0.07 | [1] |
| Aminobenzylnaphthol MMZ-45AA | - | - | - | - | [2] |
| Aminobenzylnaphthol MMZ-140C | - | 37.76 (24h) | - | - | [2] |
| Naphthalen-1-yloxyacetamide 5c | 7.39 | - | - | - | [3] |
| Naphthalen-1-yloxyacetamide 5d | 2.33 | - | - | - | [3] |
| Naphthalen-1-yloxyacetamide 5e | 3.03 | - | - | - | [3] |
Note: Direct comparative anticancer data for this compound was not available in the reviewed literature. The data presented is for other naphthalene derivatives to provide a landscape of activity.
Table 2: Comparative Antifungal Activity of Naphthalene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Candida albicans | Candida krusei | Candida parapsilosis | Reference |
| 8-Methoxy-1-naphthol (Synonym for this compound) | 25 | - | - | [4][5] |
| Naphthalene-chalcone derivative 2j | 15.6 | 15.6 | - | [6] |
| Azole derivative with naphthalene | 0.125 | 2 | 0.0625 | [7] |
| Fusaraisochromenone | 25 | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the data presented.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is based on the methodology used to determine the Minimum Inhibitory Concentration (MIC) of 8-methoxy-1-naphthol[4].
-
Preparation of Inoculum: The fungal strain (Candida albicans) is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microplates: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microplates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the anticancer activity of naphthalene derivatives[1][2][3].
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by naphthalene derivatives, based on activities reported for structurally related compounds. The direct involvement of this compound in these pathways requires further investigation.
Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Caption: Potential anticancer mechanism via inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the biological evaluation of naphthalene derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
This compound demonstrates antifungal activity, as evidenced by its MIC value against Candida albicans. When compared to other naphthalene derivatives, its potency in this specific assay appears moderate. The broader landscape of naphthalene derivatives showcases a wide range of potent biological activities, with some compounds exhibiting anticancer effects at nanomolar to low micromolar concentrations.
The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design novel analogs with enhanced efficacy. Future studies should focus on direct comparative analyses of this compound against a panel of other naphthalene derivatives across various biological assays and a more in-depth elucidation of its specific molecular targets and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianjournalofmycology.org [asianjournalofmycology.org]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-Methoxynaphthalen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanisms of action of 5-Methoxynaphthalen-1-ol against established alternatives, Amphotericin B for antifungal activity and Ascorbic Acid for antioxidant activity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon the known activities of its chemical class (naphthoquinones and phenolic compounds) to infer its likely mechanisms. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further investigation and validation.
Comparison of Antifungal and Antioxidant Properties
Below are tables summarizing the known or inferred mechanisms of action and available quantitative data for this compound and its selected alternatives.
Table 1: Comparison of Antifungal Activity
| Feature | This compound (Inferred) | Amphotericin B (Established) |
| Mechanism of Action | Likely disrupts fungal cell membrane integrity and may inhibit essential enzymes such as topoisomerases. | Binds to ergosterol, a key component of the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[1][2][3][4] |
| Molecular Target | Fungal cell membrane, potentially DNA topoisomerases. | Ergosterol in the fungal cell membrane.[1][2][4] |
| Quantitative Data (MIC vs. Candida albicans) | Data not found in the literature. | 0.25 - 1.0 µg/mL.[5][6][7] |
Table 2: Comparison of Antioxidant Activity
| Feature | This compound (Inferred) | Ascorbic Acid (Established) |
| Mechanism of Action | Acts as a free radical scavenger by donating a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). | A potent antioxidant that directly scavenges a wide range of ROS and reactive nitrogen species (RNS) by donating electrons.[8][9][10][11] It can also regenerate other antioxidants like Vitamin E. |
| Molecular Target | Reactive Oxygen Species (ROS) and other free radicals. | Various free radicals including superoxide, hydroxyl, and peroxyl radicals. |
| Quantitative Data (IC50 in DPPH Assay) | Data not found in the literature. | Typically ranges from 3.37 µg/mL to 6.1 µg/mL, though values can vary based on assay conditions.[12][13] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound, Amphotericin B) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the drug that completely inhibits the visible growth of the fungus.
Antioxidant Activity Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Sample Preparation: A series of concentrations of the test compound (e.g., this compound, Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A fixed volume of the DPPH solution in methanol is added to each concentration of the test sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[14]
Signaling Pathways and Experimental Workflows
Putative Antifungal Mechanism of Action of this compound
The following diagram illustrates the likely mechanism of antifungal action for this compound, based on the known activities of related naphthoquinone compounds.
Caption: Putative antifungal mechanism of this compound.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
This pathway is a key response mechanism in fungi to cell wall stress, which can be induced by antifungal agents that disrupt the cell wall or membrane.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
Antioxidant Mechanism of Action of this compound
The antioxidant activity of phenolic compounds like this compound involves the neutralization of free radicals.
Caption: Antioxidant mechanism of a phenolic compound.
Keap1-Nrf2 Antioxidant Response Pathway
This pathway is a major regulator of cellular defense against oxidative stress. Antioxidant compounds can influence this pathway.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. jidc.org [jidc.org]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Target Specificity and Cross-Reactivity of Novel Compounds: A Case Study with 5-Methoxynaphthalen-1-ol
For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's target specificity and potential off-target effects is paramount to a successful drug discovery campaign. This guide provides a comparative framework for evaluating the cross-reactivity and target profile of a novel compound, using the hypothetical case of 5-Methoxynaphthalen-1-ol. Due to a lack of specific publicly available data on the biological targets of this compound, this guide will utilize hypothetical data to illustrate the essential experimental workflows and data interpretation required for such an evaluation.
The journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges, a primary one being the elucidation of its precise mechanism of action and its potential for undesirable off-target interactions. A highly specific compound that interacts solely with its intended target is the ideal, as this minimizes the risk of adverse effects. Conversely, a compound with significant cross-reactivity could lead to unforeseen toxicities, derailing a development program.
This guide will compare this compound with two hypothetical alternative compounds, Compound A (a structurally related naphthol derivative) and Compound B (a compound with a distinct chemical scaffold but targeting the same hypothetical primary target), to showcase how to interpret comparative data.
Section 1: Establishing a Primary Target and Initial Potency
The first step in characterizing a new compound is to identify its primary biological target and determine its potency. Based on the known activities of related methoxynaphthalene and naphthol derivatives, which have shown potential as kinase inhibitors, we will hypothesize that this compound is an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer.
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the in vitro potency of this compound and its alternatives against the primary target, MEK1.
Methodology: A common method to determine the half-maximal inhibitory concentration (IC50) is a radiometric kinase assay.
-
Reagents: Recombinant human MEK1 enzyme, inactive ERK1 as a substrate, [γ-³³P]ATP, assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA), and the test compounds (this compound, Compound A, Compound B) dissolved in DMSO.
-
Procedure:
-
The test compounds are serially diluted to create a concentration range (e.g., 0.1 nM to 100 µM).
-
MEK1 enzyme is incubated with the substrate (inactive ERK1) and the test compounds for a pre-determined time (e.g., 20 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.
-
The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Hypothetical Data: Primary Target Potency
| Compound | Primary Target | IC50 (nM) |
| This compound | MEK1 | 50 |
| Compound A | MEK1 | 15 |
| Compound B | MEK1 | 75 |
This initial screen suggests that Compound A is the most potent inhibitor of MEK1, followed by this compound and then Compound B. However, potency is only one aspect of a compound's profile. The next critical step is to assess its selectivity.
Section 2: Broad Kinome Profiling for Cross-Reactivity Assessment
To understand the selectivity of a kinase inhibitor, it is essential to screen it against a broad panel of other kinases. This process, often referred to as kinome scanning, can reveal potential off-target activities that could lead to adverse effects. Several commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase Screening services, offer comprehensive panels for this purpose.[1][2][3]
Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
Objective: To assess the selectivity of this compound and its alternatives across the human kinome.
Methodology: This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Reagents: A large panel of human kinases tagged with unique DNA identifiers, an immobilized broad-spectrum kinase inhibitor (the active-site directed ligand), and the test compounds.
-
Procedure:
-
The test compounds are incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.
-
The kinase-compound mixtures are then added to wells containing the immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant interaction is a %Ctrl value below 35% or 10%. The results can be visualized in a "TREEspot™" diagram, which maps the interactions across the human kinome dendrogram.
Hypothetical Data: Kinome Scan at 1 µM
| Compound | Primary Target (MEK1) %Ctrl | Number of Off-Target Kinases (%Ctrl < 35%) | Notable Off-Targets (%Ctrl) |
| This compound | 8 | 5 | MEK2 (12%), EGFR (30%), VEGFR2 (32%), p38α (34%), CDK2 (34%) |
| Compound A | 2 | 15 | MEK2 (5%), EGFR (10%), VEGFR2 (15%), p38α (20%), CDK2 (22%), and 10 others |
| Compound B | 15 | 1 | MEK2 (25%) |
-
This compound shows good potency against its primary target and has a relatively clean selectivity profile, with only a few off-target interactions at a high concentration. The interaction with MEK2 is expected due to the high homology between MEK1 and MEK2.
-
Compound A , while being the most potent against MEK1, exhibits significant cross-reactivity with numerous other kinases. This promiscuity could be a cause for concern regarding potential toxicity.
-
Compound B is the least potent but appears to be the most selective, with only a weak interaction with MEK2 as a notable off-target.
Section 3: In Vitro Safety Pharmacology Profiling
Beyond the kinome, a compound may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Unwanted interactions with these targets are frequently linked to clinical adverse drug reactions.[4] Therefore, a broad in vitro safety pharmacology screen is a critical step in preclinical development.
Experimental Protocol: Broad Panel Radioligand Binding and Functional Assays
Objective: To identify potential off-target liabilities of this compound and its alternatives against a panel of targets known to be associated with adverse drug reactions.
Methodology: Commercial services (e.g., Eurofins' SafetyScreen™, WuXi AppTec's Safety Panel) provide panels of radioligand binding assays and functional assays for a wide range of targets.[5][6]
-
Reagents: A panel of membrane preparations or cells expressing the target receptors, ion channels, or transporters; specific radioligands for each target; and the test compounds.
-
Procedure (for binding assays):
-
The test compound (typically at a single high concentration, e.g., 10 µM) is incubated with the target-expressing membranes and a specific radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity on the filter is measured.
-
-
Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant interaction is typically defined as >50% inhibition. For any significant "hits," follow-up dose-response curves are generated to determine the IC50 or Ki (inhibitory constant).
Hypothetical Data: In Vitro Safety Panel at 10 µM
| Compound | Number of Hits (>50% Inhibition) | Notable Hits (% Inhibition) |
| This compound | 1 | hERG channel (55%) |
| Compound A | 4 | hERG channel (85%), M1 receptor (60%), 5-HT₂ₐ receptor (70%), Dopamine D₂ receptor (58%) |
| Compound B | 0 | None |
Interpretation:
-
This compound shows a potential liability with the hERG channel, which is a critical concern due to its association with cardiac arrhythmias. This would require further investigation with more sensitive functional assays (e.g., patch-clamp electrophysiology).
-
Compound A demonstrates multiple off-target interactions, including a strong hERG signal and interactions with important neurotransmitter receptors, suggesting a higher risk of cardiovascular and central nervous system side effects.
-
Compound B has a clean profile in this safety panel, which, combined with its high selectivity in the kinome scan, makes it an attractive candidate despite its lower primary target potency.
Conclusion
This guide has outlined a systematic approach to characterizing the target specificity and cross-reactivity of a novel compound, using the hypothetical example of this compound. Through a tiered experimental approach, from primary target potency determination to broad kinome and safety profiling, researchers can build a comprehensive understanding of a compound's interaction profile.
Based on our hypothetical data, the comparison between the three compounds highlights the critical trade-offs in drug discovery:
-
This compound presents a balanced profile of moderate potency and good selectivity, with a manageable safety concern (hERG) that requires further characterization.
-
Compound A exemplifies a potent but non-selective compound, which carries a high risk of off-target toxicity.
-
Compound B showcases a highly selective compound with a clean safety profile, which may warrant further optimization to improve its potency.
Ultimately, the decision of which compound to advance depends on the specific therapeutic context and the feasibility of mitigating any identified risks through further medicinal chemistry efforts. By employing the systematic and comparative methodologies outlined in this guide, drug discovery teams can make more informed decisions, increasing the likelihood of developing safe and effective medicines.
References
- 1. ambitbio.com [ambitbio.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. wuxibiology.com [wuxibiology.com]
Comparative analysis of different synthetic routes to 5-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Naphthalene Derivative
5-Methoxynaphthalen-1-ol is a valuable bicyclic aromatic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is found in a range of natural products and designed compounds, making its efficient and scalable synthesis a topic of significant interest for researchers in organic and medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and the logical flow of each pathway.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. Here, we compare three prominent routes: the selective mono-methylation of 1,5-dihydroxynaphthalene, the dehydrogenation of 5-methoxy-1-tetralone, and the selective mono-demethylation of 1,5-dimethoxynaphthalene.
| Parameter | Route A: Selective Mono-methylation | Route B: Dehydrogenation | Route C: Selective Mono-demethylation |
| Starting Material | 1,5-Dihydroxynaphthalene | 5-Methoxy-1-tetralone | 1,5-Dimethoxynaphthalene |
| Key Transformation | Selective O-methylation | Aromatization | Selective O-demethylation |
| Typical Reagents | Dimethyl sulfate (DMS), K₂CO₃ | Palladium on carbon (Pd/C), Sulfur (S) | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) |
| Reported Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Reaction Time | Several hours | 2 - 12 hours | 1 - 24 hours |
| Key Advantages | Direct functionalization of a common precursor. | High-yielding final step. | Utilizes a readily available starting material. |
| Key Challenges | Achieving high selectivity for mono-methylation over di-methylation. | Synthesis of the tetralone precursor can be multi-step. | Controlling selectivity to avoid di-demethylation. |
Experimental Protocols and Methodologies
Route A: Selective Mono-methylation of 1,5-Dihydroxynaphthalene
This route offers a direct approach to the target molecule by selectively methylating one of the two hydroxyl groups of 1,5-dihydroxynaphthalene. Achieving mono-selectivity is the critical challenge, as the di-methylated product, 1,5-dimethoxynaphthalene, is a common byproduct.
Experimental Protocol:
To a solution of 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous acetone, potassium carbonate (K₂CO₃, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (DMS, 1.05 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Benchmarking the antioxidant capacity of 5-Methoxynaphthalen-1-ol against known antioxidants
A guide for researchers and drug development professionals on benchmarking the antioxidant capacity of 5-Methoxynaphthalen-1-ol against established antioxidants.
In the quest for novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related pathologies, the evaluation of a compound's antioxidant capacity is a critical preliminary step. This guide provides a comparative benchmark of the theoretical and expected antioxidant performance of this compound against three well-established industry-standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
Executive Summary
Naphthol derivatives are known to possess antioxidant properties, and the position of the hydroxyl group on the naphthalene ring is a critical determinant of this activity. While specific quantitative data for this compound is pending experimental validation, its structural similarity to other antioxidant naphthols suggests it may exhibit radical scavenging activity. This guide presents the available data for established antioxidants to provide a baseline for future comparative studies.
Data Presentation: Antioxidant Performance of Benchmark Compounds
The following table summarizes the reported antioxidant activity of Trolox, Ascorbic Acid, and BHT in DPPH and ABTS assays, expressed as IC50 values (the concentration required to inhibit 50% of the radical). A lower IC50 value indicates higher antioxidant activity. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data not available | Data not available |
| Trolox | ~3.77 - 10[1][2] | ~2.93 - 15[1][2] |
| Ascorbic Acid (Vitamin C) | ~2.54 - 40[3] | ~10 - 150[3] |
| Butylated Hydroxytoluene (BHT) | ~20 - 202[4] | ~5 - 30 |
Note on this compound Data: Direct experimental data for the DPPH and ABTS IC50 values of this compound is not currently available in the reviewed literature. The antioxidant potential is inferred from the general activity of naphthol derivatives.
Structure-Activity Relationship of Naphthalenols
The antioxidant activity of naphthalenol derivatives is significantly influenced by their structural features:
-
Position of the Hydroxyl Group: The location of the hydroxyl group on the naphthalene ring is crucial. For instance, 1-naphthol is a considerably more potent antioxidant than 2-naphthol in the DPPH assay. This is attributed to the greater stability of the resulting radical.
-
Electron-Donating Substituents: The presence of electron-donating groups, such as a methoxy group, on the naphthalene ring can influence antioxidant activity.[5] Generally, such groups can enhance antioxidant properties by stabilizing the phenoxyl radical formed during the antioxidant process.[5] The methoxy group in this compound could therefore potentially contribute to its antioxidant capacity.
-
Intramolecular Hydrogen Bonding: In certain dihydroxynaphthalene derivatives, intramolecular hydrogen bonding can stabilize the resulting radical after hydrogen atom donation, thereby increasing antioxidant activity.[6]
Given that this compound possesses a hydroxyl group at the 1-position, a feature associated with higher antioxidant activity in naphthols, and a methoxy group that could further stabilize the resulting radical, it is hypothesized to possess notable antioxidant properties. However, experimental validation is essential to confirm this.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Caption: Workflow of the DPPH radical scavenging assay.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Prepare a series of dilutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, BHT) in the same solvent.
Assay Protocol:
-
In a 96-well microplate or cuvettes, add a specific volume (e.g., 100 µL) of the test compound or standard solution at different concentrations.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to initiate the reaction. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate stock solution (e.g., 2.45 mM in water).
-
To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidants.
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the test compound or standard solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant's activity to that of Trolox.
Conclusion
While direct experimental evidence for the antioxidant capacity of this compound is yet to be established, structure-activity relationships within the naphthalenol class of compounds suggest it holds promise as an antioxidant. The presence of a hydroxyl group at the 1-position and a methoxy group are favorable structural features for radical scavenging activity. The data and protocols presented in this guide offer a framework for researchers to experimentally evaluate this compound and benchmark its performance against well-known antioxidants. Such studies are crucial to validate its potential for further development in therapeutic applications aimed at combating oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Naphthoquinone-Naphthol Analogs as Potent Anticancer Agents
A detailed comparison of novel synthetic derivatives of a marine-derived naphthoquinone-naphthol scaffold reveals key structural modifications that significantly enhance cytotoxic activity against various cancer cell lines. This guide provides a comprehensive overview of the structure-activity relationship (SAR), quantitative biological data, and the experimental protocols used to evaluate these promising anticancer compounds.
Recent research into marine natural products has identified a class of naphthoquinone-naphthol derivatives with significant potential for anticancer drug development. A study focused on the synthesis and biological evaluation of analogs based on a marine-derived parent compound, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (compound 5), has provided valuable insights into the structural features crucial for their cytotoxic effects. The systematic modification of this scaffold has led to the identification of a derivative with substantially improved potency.
Comparative Anticancer Activity of Naphthoquinone-Naphthol Derivatives
The antiproliferative effects of the synthesized naphthoquinone-naphthol analogs were assessed against three human cancer cell lines: colon cancer (HCT116) and non-small cell lung cancer (PC9 and A549). The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic potency. The parent compound 5 demonstrated notable inhibitory effects across all tested cell lines, with IC50 values in the low micromolar range.
Key modifications to the parent structure involved alterations at the ortho-position of the quinone group. The introduction of an oxopropyl group in compound 13 resulted in a dramatic increase in anticancer activity. Compared to the parent compound 5 , compound 13 exhibited a 4.5-fold, 12-fold, and 2.6-fold increase in potency against HCT116, PC9, and A549 cells, respectively. This highlights the critical role of this specific substitution in enhancing the cytotoxic potential of the naphthoquinone-naphthol scaffold.
| Compound | R Group (at ortho-position of quinone) | HCT116 IC50 (μM) | PC9 IC50 (μM) | A549 IC50 (μM) |
| 5 | H | 5.27 | 6.98 | 5.88 |
| 13 | CH2CH2COCH3 | 1.18 | 0.57 | 2.25 |
Experimental Protocols
Synthesis of Naphthoquinone-Naphthol Analogs:
The synthesis of the parent compound 5 was achieved through a four-step process starting from 1,5-dihydroxynaphthalene. The key steps involved methylation, a Vilsmeier-Haack reaction to introduce an aldehyde group, a Baeyer-Villiger oxidation followed by hydrolysis to form the naphthol, and finally, an oxidative coupling to yield the naphthoquinone-naphthol scaffold.
The more potent analog, compound 13 , was synthesized by introducing an oxopropyl group at the ortho-position of the quinone ring of a precursor molecule. The specific details of the synthetic route for the various analogs can be found in the source publication.
In Vitro Antiproliferative Activity Assay (CCK-8 Assay):
The cytotoxic effects of the synthesized compounds were evaluated using the Cell Counting Kit-8 (CCK-8) assay. The detailed protocol is as follows:
-
Cell Culture: HCT116, PC9, and A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.
-
CCK-8 Reagent Addition: After the incubation period, the CCK-8 solution was added to each well, and the plates were incubated for an additional period to allow for the formation of a formazan product.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves generated from the absorbance data.
Structure-Activity Relationship (SAR) Insights
The SAR studies of the naphthoquinone-naphthol derivatives have illuminated several key structural features that govern their anticancer activity.
Caption: SAR diagram illustrating the impact of substitution at the ortho-position of the quinone ring on the anticancer activity of naphthoquinone-naphthol analogs.
The key takeaway from the SAR analysis is that the introduction of an oxopropyl group at the ortho-position of the quinone moiety is highly beneficial for the anticancer activity of this class of compounds. This modification likely influences the molecule's interaction with its biological target, leading to a significant enhancement in cytotoxic potency. Further exploration of substitutions at this position could lead to the development of even more effective anticancer agents.
A Head-to-Head Comparison of 5-Methoxynaphthalen-1-ol and Other Natural Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel and effective antifungal agents from natural sources. This guide provides a detailed head-to-head comparison of the antifungal efficacy of 5-Methoxynaphthalen-1-ol and other prominent natural antifungal compounds. Due to the limited direct experimental data on this compound, this comparison utilizes data for its structural analog, juglone (5-hydroxy-1,4-naphthoquinone), to provide a relevant benchmark. The data presented is compiled from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC and MFC values for juglone (as a proxy for this compound) and other selected natural antifungal compounds against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| Juglone (5-hydroxy-1,4-naphthoquinone) | 62.5[1][2] | - | - |
| Thymol | 39[3] | 250[4] | - |
| Carvacrol | 24.96 - 256[5] | 64 - 250[6][7] | - |
| Allicin | 0.05 - 12.5 | - | 2[8] |
| Tea Tree Oil | 91.2 - 5000 | >80000[9] | - |
| Eugenol | 300 - 10000 | 400 - 600[10] | - |
Note: A lower MIC value indicates greater antifungal potency.
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Compound | Candida albicans | Aspergillus niger |
| Juglone (5-hydroxy-1,4-naphthoquinone) | - | - |
| Thymol | - | 500[4] |
| Carvacrol | 512[5] | 128[6] |
| Allicin | - | - |
| Tea Tree Oil | - | - |
| Eugenol | - | - |
Note: MFC values provide insight into the fungicidal versus fungistatic nature of a compound.
Experimental Protocols
The data presented in this guide is predominantly derived from studies employing standardized methodologies for antifungal susceptibility testing. The most common methods are the broth microdilution assays as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used to determine the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.
1. Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
This suspension is then diluted in a standardized broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
2. Antifungal Agent Dilution:
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared yeast suspension.
-
The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that shows no visible growth.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for testing the susceptibility of molds like Aspergillus species.[11][12][13]
1. Inoculum Preparation:
-
Spores are harvested from a mature fungal culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
-
The spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
2. Antifungal Agent Dilution and Inoculation:
-
Similar to the yeast protocol, serial dilutions of the test compound are prepared in a microtiter plate.
-
The wells are then inoculated with the spore suspension.
3. Incubation:
-
The plate is incubated at a specified temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 48-96 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the control.
Minimum Fungicidal Concentration (MFC) Determination
To determine the MFC, an aliquot from each well of the MIC plate that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent. The plates are then incubated to allow for the growth of any surviving fungal cells. The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.
Caption: General workflow for MIC and MFC determination.
Signaling Pathways in Antifungal Action
Natural antifungal compounds exert their effects through various mechanisms, often targeting multiple cellular pathways. The diagrams below illustrate some of the key signaling pathways affected by these compounds.
Mechanism of Action of Naphthoquinones (e.g., Juglone)
Naphthoquinones are known to induce oxidative stress and interfere with cellular respiration.
Caption: Antifungal mechanism of naphthoquinones.
Mechanisms of Action of Phenolic Compounds (Thymol, Carvacrol, Eugenol)
These compounds primarily disrupt the fungal cell membrane and interfere with key cellular processes.
Caption: Antifungal mechanisms of phenolic compounds.
Mechanism of Action of Allicin
Allicin, the active component of garlic, disrupts multiple cellular functions, including membrane integrity and signaling pathways.[8][14][15][16][17]
Caption: Antifungal mechanism of Allicin.
Conclusion
This comparative guide highlights the potent antifungal activity of several natural compounds. While direct data for this compound is scarce, its structural analog juglone demonstrates significant antifungal properties. Compounds like allicin, thymol, and carvacrol exhibit very low MIC values against Candida albicans, indicating strong potential as antifungal leads. The diverse mechanisms of action of these natural products, often targeting multiple cellular pathways, make them attractive candidates for further research and development, particularly in the context of overcoming antifungal drug resistance. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret further studies in this promising field.
References
- 1. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Thymol against the Main Fungi Causing Fruit Rot in In Vitro Conditions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Antifungal effect of eugenol and carvacrol against foodborne pathogens Aspergillus carbonarius and Penicillium roqueforti in improving safety of fresh-cut watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. intertekinform.com [intertekinform.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. caringsunshine.com [caringsunshine.com]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxynaphthalen-1-ol
This guide provides immediate, essential safety and logistical information for handling 5-Methoxynaphthalen-1-ol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against aromatic alcohols and solvents.[4][5][6] Always check for signs of degradation and replace gloves immediately if compromised. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a tight seal around the eyes are essential.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4][5] |
| Skin and Body Protection | Laboratory coat and protective clothing | A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are advised. Long pants and closed-toe shoes are mandatory.[7] |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If a fume hood is not available, a fit-tested respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
